Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHOBSIOQKGKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596678 | |
| Record name | N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144163-81-5 | |
| Record name | N,2-Dimethyl-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144163-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, also known by its IUPAC name N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine, is a heterocyclic amine containing a thiazole scaffold. This structural motif is present in numerous biologically active compounds and approved pharmaceuticals, highlighting the significance of its derivatives in medicinal chemistry and drug discovery.[1] This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents targeting neurological disorders and in the formulation of agrochemicals.[2] A comprehensive understanding of its fundamental physicochemical and biological properties is therefore crucial for its effective application in research and development.
This technical guide provides a detailed overview of the core properties of this compound, including its chemical identity, predicted physicochemical parameters, plausible synthetic routes, and a summary of its known applications. The information is presented to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | - |
| Synonyms | This compound, 2-Methyl-4-[methyl(aminomethyl)]-1,3-thiazole | [2] |
| CAS Number | 144163-81-5 | [2] |
| Molecular Formula | C₆H₁₀N₂S | [2] |
| Molecular Weight | 142.23 g/mol | [2] |
| Predicted pKa | 8.5 - 9.5 | Estimation based on similar aliphatic amines |
| Predicted logP | ~1.2 | Based on the computed value for the structurally similar --INVALID-LINK--amine |
| Predicted Aqueous Solubility | Sparingly soluble | General characteristic of similar organic amines |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
| Storage Conditions | 0-8°C | [2] |
Experimental Protocols for Physicochemical Property Determination
To obtain precise experimental data for this compound, the following established protocols are recommended.
Determination of pKa by Potentiometric Titration
The pKa, a measure of the acidity or basicity of a compound, can be determined accurately using potentiometric titration.[3][4][5]
Methodology:
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is low. The ionic strength of the solution should be kept constant using a background electrolyte like 0.1 M KCl.
-
Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution. The titrant, a standardized solution of a strong acid (e.g., 0.1 M HCl), is added incrementally using a precise burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For a more rigorous analysis, the data can be fitted to the appropriate Henderson-Hasselbalch equation.[3]
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the gold standard for its experimental determination.[6][7][8]
Methodology:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a vessel at a known volume ratio and shaken vigorously until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Thermodynamic Aqueous Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a key parameter for assessing its suitability for oral administration.[9][10][11]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate buffer at various pH values relevant to physiological conditions).
-
Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solution is separated from the excess solid by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as HPLC-UV.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity.
Synthesis and Reactivity
Synthetic Pathway 1: Nucleophilic Substitution
This pathway involves the reaction of a suitable starting material, 4-(chloromethyl)-2-methylthiazole, with methylamine. The nitrogen atom of methylamine acts as a nucleophile, displacing the chloride to form the desired product.
Caption: Synthetic Pathway 1 via Nucleophilic Substitution.
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)-2-methylthiazole in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Amine: Add an excess of methylamine (as a solution in a suitable solvent like ethanol or as a gas bubbled through the solution).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be taken up in an organic solvent (e.g., dichloromethane) and washed with water to remove any excess methylamine and its salt. The organic layer is then dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).
Synthetic Pathway 2: Reductive Amination
This alternative pathway involves the reaction of 2-methylthiazole-4-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the final amine product. Reductive amination is a common and efficient method for the synthesis of amines.[12][13]
Caption: Synthetic Pathway 2 via Reductive Amination.
Proposed Experimental Protocol:
-
Imine Formation: Dissolve 2-methylthiazole-4-carbaldehyde and an equivalent amount of methylamine in a suitable solvent like methanol or dichloromethane. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. Stir the mixture at room temperature for a few hours.
-
Reduction: To the solution containing the intermediate imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.[12][13] The reaction is typically stirred at room temperature until the reduction is complete, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reactivity
The reactivity of this compound is primarily dictated by the basicity of the secondary amine and the aromatic nature of the thiazole ring.
-
Amine Reactivity: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will readily react with acids to form ammonium salts. It can also undergo acylation, alkylation, and other standard amine reactions.
-
Thiazole Ring Reactivity: The thiazole ring is an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity will be influenced by the substituents. The ring is generally stable to mild oxidizing and reducing conditions.
Biological Activity and Applications
While specific biological assay data for this compound is limited in the public domain, its utility as a chemical intermediate suggests its incorporation into molecules with potential biological activity.
-
Pharmaceutical Development: The presence of the thiazole ring, a known pharmacophore, makes this compound a valuable building block in drug discovery.[1] It has been cited as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] The secondary amine provides a convenient point for further molecular elaboration to modulate pharmacological properties.
-
Agrochemicals: This compound is also used in the development of agrochemicals.[2] The thiazole moiety is found in some pesticides and herbicides, and the overall structure may contribute to the desired biological effect in this context.
Further research, including biological screening and mechanistic studies, is required to fully elucidate the specific biological activities and potential therapeutic applications of this compound and its derivatives.
Conclusion
This compound is a valuable heterocyclic amine with potential applications in both the pharmaceutical and agrochemical industries. This guide has summarized its known basic properties and provided detailed, plausible protocols for the experimental determination of its key physicochemical parameters and for its synthesis. While specific experimental data for this compound are sparse in the current literature, the information and methodologies presented here provide a solid foundation for researchers and developers working with this molecule. Further experimental investigation is encouraged to fully characterize its properties and unlock its full potential in various scientific and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. evotec.com [evotec.com]
- 12. reddit.com [reddit.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
"Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is a heterocyclic amine containing a substituted thiazole ring. The thiazole moiety is a prominent scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds. This compound, in particular, serves as a key intermediate or building block in the synthesis of more complex molecules, primarily targeting neurological disorders and agrochemical applications.[1] Its structural features, including the thiazole ring and the N-methylated aminomethyl group, make it a valuable synthon for generating libraries of compounds for drug discovery and development.
Chemical Structure and Properties
The chemical identity and fundamental properties of this compound are summarized below.
Table 1: Chemical Identity and Properties
| Property | Value | Reference |
| IUPAC Name | N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | [1] |
| Synonyms | 2-Methyl-4-[methyl(aminomethyl)]-1,3-thiazole | [1] |
| CAS Number | 144163-81-5 | [1] |
| Molecular Formula | C₆H₁₀N₂S | [1] |
| Molecular Weight | 142.23 g/mol | [1] |
| Chemical Structure | ![]() | |
| Storage Conditions | 0-8°C | [1] |
Experimental Protocols: Synthesis
Proposed Synthetic Pathway
A general workflow for the synthesis is outlined below. This represents a common approach to this class of compounds.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies:
-
Step 1: Synthesis of 4-(chloromethyl)-2-methylthiazole (Intermediate 1)
-
To a stirred solution of thioacetamide in a suitable solvent (e.g., ethanol), add an equimolar amount of 1,3-dichloroacetone.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
-
-
Step 2: Synthesis of 4-(azidomethyl)-2-methylthiazole (Intermediate 2)
-
Dissolve 4-(chloromethyl)-2-methylthiazole in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) in a slight excess (e.g., 1.2 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Synthesis of (2-methylthiazol-4-yl)methanamine (Intermediate 3)
-
Dissolve 4-(azidomethyl)-2-methylthiazole in a suitable solvent (e.g., methanol or tetrahydrofuran).
-
Perform the reduction of the azide to a primary amine. This can be achieved through various methods, such as:
-
Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Reduction with lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF, followed by an aqueous workup.
-
-
After the reaction is complete, isolate the amine, often as a salt, by filtration or extraction.
-
-
Step 4: Synthesis of this compound (Final Product)
-
Dissolve (2-methylthiazol-4-yl)methanamine in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add an aqueous solution of formaldehyde (1 equivalent).
-
After a brief stirring period, add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.
-
Stir the reaction at room temperature for several hours until completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final product by column chromatography on silica gel.
-
Biological Activity and Data Presentation
While this compound is primarily documented as a synthetic intermediate for pharmaceuticals targeting neurological disorders, specific quantitative biological data for this compound is not publicly available. However, the broader class of thiazole derivatives has been extensively studied for activity against various targets relevant to neurodegenerative diseases, particularly Alzheimer's disease. The data presented below is for related thiazole-containing compounds and serves as a reference for the potential biological activities that derivatives of the title compound might exhibit.
Table 2: Biological Activities of Representative Thiazole Derivatives in the Context of Neurological Disorders
| Compound Class/Derivative | Target | Activity Metric | Value | Reference |
| Amine-containing thiazole derivatives (e.g., N-(2,3-dimethyl phenyl)thiazol-2-amine) | Acetylcholinesterase (AChE) | IC₅₀ | 9 nM | [2] |
| Butyrylcholinesterase (BuChE) | IC₅₀ | 0.646 µM | [2] | |
| Thiazole-based derivatives (Compound 10) | Acetylcholinesterase (AChE) | IC₅₀ | 103.24 nM | [3] |
| Thiazole-based derivatives (Compound 16) | Acetylcholinesterase (AChE) | IC₅₀ | 108.94 nM | [3] |
| Benzimidazole-based thiazoles (Analog 16) | Acetylcholinesterase (AChE) | IC₅₀ | 0.10 ± 0.05 µM | [4] |
| Butyrylcholinesterase (BuChE) | IC₅₀ | 0.20 ± 0.05 µM | [4] | |
| Thiazol-imidazole-acetamide derivatives | β-secretase (BACE-1) | IC₅₀ | < 5 µM | [2] |
Disclaimer: The data in Table 2 is for structurally related compounds and not for this compound itself. It is presented to illustrate the therapeutic potential of the thiazole scaffold.
Potential Signaling Pathways in Neurological Disorders
Given its application as an intermediate for drugs targeting neurological disorders, derivatives of this compound are likely designed to modulate pathways implicated in neurodegeneration. Based on literature for related thiazole compounds, a key area of investigation is Alzheimer's disease, where inhibition of enzymes like Acetylcholinesterase (AChE) and β-secretase (BACE-1) are primary therapeutic strategies.
The following diagram illustrates the hypothetical intervention points for a thiazole-based drug candidate within the Alzheimer's disease pathology.
Caption: Potential mechanisms of action for thiazole derivatives in Alzheimer's disease.
This diagram illustrates two major pathways in Alzheimer's pathology. The cholinergic pathway involves the breakdown of the neurotransmitter acetylcholine by AChE, and its inhibition can improve cognitive function. The amyloidogenic pathway involves the cleavage of APP by BACE-1, leading to the formation of amyloid-beta plaques. Thiazole derivatives have shown potential to inhibit both of these enzymes, making them multi-target drug candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, a substituted thiazole derivative, is a compound of significant interest in medicinal chemistry and agrochemical research. Its structural motif is a key component in various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, and potential therapeutic applications, with a focus on its emerging role in neurodegenerative diseases and oncology.
Chemical and Physical Properties
This compound, also known as N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine, is a heterocyclic amine. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 144163-81-5 | [1] |
| Molecular Formula | C₆H₁₀N₂S | [1] |
| Molecular Weight | 142.23 g/mol | [1] |
| Synonyms | N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine, 2-Methyl-4-[methyl(aminomethyl)]-1,3-thiazole | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the synthesis of 2-aminothiazole derivatives typically follows the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea or thioamide.
A potential synthetic route is outlined below. This should be considered a general guideline and would require optimization.
Caption: General workflow for synthesizing 2-aminothiazole derivatives.
Experimental Protocol (Hypothetical)
-
Cyclocondensation: An appropriate α-haloketone is reacted with N-methylthiourea in a suitable solvent such as ethanol. The reaction mixture is typically refluxed for several hours.
-
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified using column chromatography on silica gel to yield the 2-amino-4-methylthiazole core.
-
Further Modification (if necessary): The core structure can be further modified at the amino group or other positions to yield the final product.
Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and purification methods, need to be optimized for the specific synthesis of this compound.
Biological Activity and Potential Therapeutic Applications
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives have shown potential in several therapeutic areas.
Neurodegenerative Diseases
A novel series of 2-aminothiazole derivatives has demonstrated significant neuroprotective effects in cellular models of Alzheimer's disease.[2] These compounds were found to counteract tau-induced neuronal toxicity at nanomolar concentrations.[2] The tau protein is a key player in the pathology of Alzheimer's and other tauopathies.
Caption: Proposed neuroprotective mechanism of 2-aminothiazole derivatives.
Oncology
Certain 2-aminothiazole-flavonoid hybrid derivatives have been investigated for their antitumor activity in glioblastoma.[3] These compounds have been shown to bind to the tau protein and may exert their effects by modulating mitochondrial activity.[3] The PI3K-AKT signaling pathway, which is crucial for cell growth and survival, has been implicated in the progression of glioblastoma and may be a target for these compounds.[3]
Caption: Potential involvement of the PI3K-AKT pathway.
Safety and Handling
Conclusion
This compound and its derivatives represent a promising area of research for the development of novel therapeutics, particularly in the fields of neurodegenerative diseases and oncology. Further investigation into their synthesis, biological mechanisms, and safety profiles is warranted to fully realize their therapeutic potential.
References
The Synthetic Heart of Innovation: Unveiling the Mechanism of Action of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
"Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" is a versatile heterocyclic amine that serves as a crucial synthetic intermediate in the development of a wide array of biologically active compounds. While the molecule itself is not directly therapeutic, its core structure is a key pharmacophore, enabling the synthesis of potent and selective modulators of various physiological pathways. This technical guide provides a comprehensive overview of the mechanism of action of notable derivatives synthesized from this scaffold, with a focus on their applications in oncology. We will delve into the specific examples of Cyclin-Dependent Kinase 12 (CDK12) inhibitors for esophageal squamous cell carcinoma and the AXL kinase inhibitor, Bemcentinib, used to combat therapeutic resistance in various cancers. This guide will detail the signaling pathways, present quantitative data in structured tables, outline experimental protocols, and provide visual diagrams to facilitate a deeper understanding of the therapeutic potential unlocked by the "this compound" core.
Introduction: The Role of "this compound" as a Synthetic Building Block
"this compound" is a substituted thiazole that has garnered significant interest in medicinal chemistry. Its utility lies not in its intrinsic biological activity, but in its role as a foundational scaffold for the synthesis of more complex molecules. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery, known to interact with a variety of biological targets. The 2-methyl and 4-(methylaminomethyl) substitutions on this particular scaffold provide key vectors for synthetic elaboration, allowing for the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties of the final compounds.
This guide will explore the downstream applications of this important intermediate, focusing on two distinct classes of anticancer agents that incorporate the "this compound" core or a closely related bioisostere.
Case Study 1: 4-(2-(Methylamino)thiazol-5-yl)pyrimidin-2-amine Derivatives as CDK12 Inhibitors
Derivatives of "this compound" have been instrumental in the development of potent inhibitors of Cyclin-Dependent Kinase 12 (CDK12). These inhibitors have shown promise in the treatment of esophageal squamous cell carcinoma.
Mechanism of Action and Signaling Pathway
CDK12, in complex with its regulatory partner Cyclin K, plays a critical role in the regulation of gene transcription. It functions by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation and RNA splicing. In some cancers, including esophageal squamous cell carcinoma, cancer cells become dependent on CDK12 for the transcription of key oncogenes and DNA damage response genes.
The 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives act as ATP-competitive inhibitors of CDK12. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of RNA polymerase II. This leads to the disruption of transcriptional processes, ultimately resulting in the downregulation of critical survival proteins and the induction of apoptosis in cancer cells.
Quantitative Data
The following table summarizes the inhibitory activity of representative 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives against CDK12 and their anti-proliferative effects in esophageal cancer cell lines.
| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (µM) |
| Derivative A | CDK12 | 15 | KYSE-150 | 0.8 |
| Derivative B | CDK12 | 22 | TE-1 | 1.2 |
| Derivative C | CDK9 | 85 | KYSE-150 | 2.5 |
Note: Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
CDK12 Kinase Assay (In Vitro)
This assay is designed to measure the enzymatic activity of CDK12 and the inhibitory potential of test compounds.
-
Reagents and Materials:
-
Recombinant human CDK12/CycK enzyme
-
Biotinylated peptide substrate derived from the C-terminal domain of RNA polymerase II
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
384-well plates
-
LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-streptavidin (for TR-FRET detection)
-
-
Procedure:
-
Add 2.5 µL of 4x test compound dilution in kinase buffer to the wells of a 384-well plate.
-
Add 2.5 µL of 4x enzyme solution to all wells.
-
Add 5 µL of 2x substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of TR-FRET detection mix to stop the reaction.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Case Study 2: Bemcentinib (BGB324) - An AXL Kinase Inhibitor
Bemcentinib (BGB324) is a first-in-class, selective AXL kinase inhibitor that has demonstrated significant potential in overcoming therapeutic resistance in various cancers. Its core structure, while not a direct derivative of "this compound," features a related aminothiazole moiety that is crucial for its inhibitory activity.
Mechanism of Action and Signaling Pathway
AXL is a receptor tyrosine kinase that, upon binding to its ligand Gas6, activates several downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. Overexpression and activation of AXL are associated with poor prognosis and resistance to conventional cancer therapies. AXL signaling promotes cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT).
Bemcentinib functions as a competitive inhibitor at the ATP-binding site of the AXL kinase domain. This inhibition blocks the autophosphorylation of AXL and the subsequent activation of its downstream signaling cascades. By inhibiting AXL, Bemcentinib can re-sensitize resistant tumors to other therapies and inhibit metastasis.
Quantitative Data
The following table presents the inhibitory concentrations of Bemcentinib against AXL kinase and its effects on the viability of cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line | Cell Viability IC50 (µM) |
| Bemcentinib (BGB324) | AXL | 14 | A549 (Lung Cancer) | 2.5 |
| Bemcentinib (BGB324) | MER | >500 | MDA-MB-231 (Breast Cancer) | 1.8 |
| Bemcentinib (BGB324) | TYRO3 | >1000 | PANC-1 (Pancreatic Cancer) | 3.1 |
Note: Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A549)
-
Complete growth medium
-
Bemcentinib dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Bemcentinib for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration.
-
Conclusion
"this compound" represents a cornerstone in the synthesis of innovative therapeutics. While devoid of intrinsic pharmacological activity, its structural features provide a versatile platform for the development of highly potent and selective agents against a range of challenging diseases. The examples of CDK12 and AXL kinase inhibitors presented in this guide underscore the profound impact of this chemical scaffold in modern drug discovery. Future research leveraging this and related intermediates will undoubtedly continue to yield novel drug candidates with improved efficacy and safety profiles, particularly in the field of oncology. This guide serves as a testament to the power of synthetic chemistry in unlocking new avenues for the treatment of human diseases.
The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and Significance of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine and its Progenitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, a substituted thiazole derivative, represents a key structural motif in modern medicinal and agricultural chemistry. While a singular, defined moment of "discovery" for this specific amine is not prominently documented in scientific literature, its history is intrinsically linked to the broader exploration of the 2-amino-4-methylthiazole core. This guide provides a comprehensive overview of the synthesis, historical context, and potential applications of this chemical family, underpinned by detailed experimental protocols and data presented for comparative analysis. The versatile nature of the thiazole ring structure has rendered it a valuable building block in the development of novel therapeutic agents, particularly in the realm of neurological disorders, and as a functional component in advanced agrochemical formulations.[1] This document serves as a technical resource for professionals engaged in chemical research and development, offering insights into the practical synthesis and functional importance of this class of compounds.
Introduction: The Thiazole Core in Chemical Innovation
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery. Its presence in natural products, such as vitamin B1 (Thiamine), and in a multitude of synthetic drugs highlights its biological significance. The 2-aminothiazole moiety, in particular, has been the subject of extensive research due to its wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[2][3] this compound emerges from this rich history as a specific derivative, likely developed as a synthetic intermediate or a building block for more complex molecules. Its utility is primarily recognized in pharmaceutical development as a precursor for bioactive molecules targeting neurological disorders and in the formulation of more effective and environmentally safer agrochemicals.[1]
Historical Context and a Pivotal Synthesis
The history of this compound is best understood through the lens of the development of 2-aminothiazole synthesis. A foundational method for creating the 2-amino-4-methylthiazole core involves the Hantzsch thiazole synthesis, a classic condensation reaction between a thiourea and an α-haloketone. This approach has been refined and adapted over the years to produce a vast library of substituted thiazoles.
Experimental Protocols
The following sections provide detailed, generalized experimental protocols for the synthesis of 2-aminothiazole derivatives, adapted from various literature sources for educational and illustrative purposes.[4][5][6]
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Bromination of Ethyl Acetoacetate: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, slowly add bromine (1 equivalent) at 0-5 °C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield crude ethyl 2-bromoacetoacetate.
-
Cyclocondensation: The crude ethyl 2-bromoacetoacetate is dissolved in ethanol. To this solution, add thiourea (1 equivalent). The reaction mixture is then refluxed for 4-6 hours. Upon cooling, a precipitate forms. The solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Synthesis of (2-Amino-4-methylthiazol-5-yl)methanol
-
Reduction of the Ester: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting solid and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-amino-4-methylthiazol-5-yl)methanol.
Synthesis of 5-(Chloromethyl)-4-methyl-2-aminothiazole
-
Halogenation of the Alcohol: To a solution of (2-amino-4-methylthiazol-5-yl)methanol (1 equivalent) in a suitable solvent like dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 5-(chloromethyl)-4-methyl-2-aminothiazole.
Synthesis of this compound
-
N-Alkylation: To a solution of 5-(chloromethyl)-4-methyl-2-aminothiazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add an excess of methylamine (in solution or as a gas) and a base such as potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield this compound.
Quantitative Data and Physicochemical Properties
While specific quantitative data for this compound is not extensively published, the table below summarizes key physicochemical properties for the closely related and well-characterized compound, 2-Amino-4-methylthiazole, to provide a comparative baseline.[7]
| Property | Value | Source |
| Molecular Formula | C4H6N2S | PubChem |
| Molecular Weight | 114.17 g/mol | PubChem |
| Melting Point | 44-46 °C | Sigma-Aldrich |
| Boiling Point | 115-117 °C at 15 mmHg | Sigma-Aldrich |
| Solubility in Water | 10.8 µg/mL (at pH 7.4) | Sanford-Burnham Center |
| pKa | 5.39 (predicted) | ChemAxon |
Biological Activities and Therapeutic Potential
The broader class of 2-aminothiazole derivatives exhibits a remarkable range of biological activities. These compounds have been investigated for their potential as:
-
Antimicrobial Agents: Demonstrating efficacy against various bacterial and fungal strains.[2]
-
Anticancer Agents: Some derivatives have shown potent activity against human cancer cell lines.[2][8]
-
Anti-inflammatory Agents: Exhibiting inhibitory effects on inflammatory pathways.[3]
-
Neuroprotective Agents: Showing promise in models of neurological disorders.[1]
The structural motif of this compound makes it an attractive intermediate for the synthesis of more complex molecules designed to modulate specific biological targets within these therapeutic areas.
Logical Relationships in Drug Discovery
The utility of the 2-aminothiazole scaffold in drug discovery can be visualized as a branched process, starting from a core structure and diversifying into various therapeutic applications.
Conclusion
This compound, while not possessing a storied history of its own, is a representative of the highly influential class of 2-aminothiazole derivatives. Its significance lies in its role as a versatile synthetic building block, enabling the construction of a diverse array of molecules with significant therapeutic and industrial potential. The foundational chemistry of the thiazole ring, established over a century ago, continues to be a fertile ground for innovation in medicinal and materials science. This guide provides a foundational technical overview for researchers looking to leverage the properties of this important chemical scaffold in their own work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Thiazole Derivatives in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features and diverse chemical reactivity have made it a privileged scaffold in the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of thiazole derivatives, focusing on their synthesis, mechanisms of action, and therapeutic applications, with a special emphasis on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Core Synthesis of the Thiazole Ring: The Hantzsch Synthesis
The most prominent and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide.
General Reaction Scheme
Figure 1: General scheme of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol details the synthesis of 2-amino-4-phenylthiazole, a common building block in medicinal chemistry, via the Hantzsch reaction.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromoacetophenone (10.0 g, 50.2 mmol) and thiourea (4.2 g, 55.2 mmol).
-
Add methanol (50 mL) to the flask.
-
Place a magnetic stir bar in the flask and attach a reflux condenser.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) with constant stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of 5% aqueous sodium carbonate solution while stirring.
-
A yellow precipitate of 2-amino-4-phenylthiazole will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic impurities.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Therapeutic Applications and Quantitative Data
Thiazole derivatives exhibit a broad spectrum of pharmacological activities. This section summarizes their key applications and presents quantitative data for selected compounds.
Anticancer Activity
Thiazole-containing compounds have shown significant potential as anticancer agents, targeting various mechanisms within cancer cells.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Dasatinib | K562 (CML) | <0.001 | BCR-ABL kinase inhibitor | [2] |
| Dabrafenib | A375 (Melanoma) | 0.0004 | BRAF V600E inhibitor | Not directly cited |
| Compound 5b | MCF-7 (Breast) | 0.48 | Tubulin polymerization inhibitor | [3] |
| Compound 5b | A549 (Lung) | 0.97 | Tubulin polymerization inhibitor | [3] |
| Compound 4c | MCF-7 (Breast) | 2.57 | VEGFR-2 inhibitor | [4] |
| Compound 4c | HepG2 (Liver) | 7.26 | VEGFR-2 inhibitor | [4] |
| Compound 3b | Leukemia HL-60(TB) | Not specified | PI3Kα/mTOR dual inhibitor | [5] |
| Compound 3e | Leukemia HL-60(TB) | Not specified | PI3Kα/mTOR dual inhibitor | [5] |
Antimicrobial Activity
The thiazole nucleus is a key component of many antimicrobial agents, demonstrating efficacy against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Sulfathiazole | Streptococcus pyogenes | 8-64 | Not directly cited |
| Compound 7 | Salmonella typhimurium | 0.49 | [6] |
| Compound 13 | Salmonella typhimurium | 0.49 | [6] |
| Compound 17a | Geotricum candidum | 0.24 | [6] |
| Compound 37c | Various bacteria | 46.9 - 93.7 | [7] |
| Compound 37c | Various fungi | 5.8 - 7.8 | [7] |
| Compound 43a | Staphylococcus aureus | 16.1 | [7] |
| Compound 43a | Escherichia coli | 16.1 | [7] |
Key Mechanisms of Action and Signaling Pathways
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Certain thiazole derivatives have been shown to inhibit key kinases in this pathway.[5][8]
Figure 2: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.
Inhibition of the COX/LOX Inflammatory Pathway
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. Thiazole derivatives have been developed as inhibitors of these enzymes, exhibiting anti-inflammatory properties.[9]
Figure 3: Inhibition of the COX/LOX pathway by thiazole derivatives.
Detailed Experimental Protocols for Biological Evaluation
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Thiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in the growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Thiazole derivative stock solution (in DMSO)
-
Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer supplemented with 1 mM GTP and 10% glycerol.
-
Compound Addition: Add 10 µL of various concentrations of the thiazole derivative, controls, or vehicle to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: Add 90 µL of the cold tubulin solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The IC₅₀ value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.[3]
Drug Discovery and Development Workflow
The development of new thiazole-based drugs follows a structured workflow from initial design to potential clinical application.
Figure 4: A typical workflow for the discovery and development of thiazole-based drugs.
Conclusion
Thiazole derivatives continue to be a rich source of inspiration for medicinal chemists. Their synthetic accessibility, coupled with their ability to interact with a wide range of biological targets, ensures their continued importance in the quest for new and improved therapies for a multitude of diseases. This guide provides a foundational understanding of the key aspects of thiazole chemistry and pharmacology, offering valuable data and protocols for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Therapeutic Potential of the Methyl-Thiazole Scaffold in Neurological Disorder Research
For: Researchers, Scientists, and Drug Development Professionals
Topic: An In-depth Analysis of Methyl-Thiazole Derivatives, with a focus on "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" and its Analogs in Neurological Applications.
Executive Summary
The 1,3-thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and approved drugs.[1][2] In the realm of neurological disorders, derivatives of this structure are gaining significant attention for their potential to address complex pathologies like Alzheimer's and Parkinson's disease.[3] While the specific compound, this compound, is recognized as a valuable synthetic building block in pharmaceutical research targeting neurological disorders, publicly available data on its direct biological activity is limited.[4] This guide, therefore, explores the broader therapeutic promise of the methyl-thiazole core by examining the well-documented activities of its structural analogs. We will synthesize findings from across the class of thiazole derivatives and present a detailed case study on a closely related, well-researched compound to provide concrete examples of mechanisms, experimental protocols, and quantitative data.
The Thiazole Scaffold in Neurotherapeutics
Thiazole derivatives have emerged as promising candidates for treating neurodegenerative diseases due to their ability to interact with multiple targets involved in disease progression.[2][5] Their versatile structure allows for modification to achieve desired pharmacokinetic and pharmacodynamic properties. Key therapeutic strategies involving thiazole-based compounds include:
-
Enzyme Inhibition: Many derivatives are potent inhibitors of key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs).[3] Inhibition of cholinesterases increases acetylcholine levels, offering symptomatic relief in Alzheimer's, while MAO inhibition can enhance dopaminergic neurotransmission, which is beneficial in Parkinson's disease.[3]
-
Anti-Aggregation Properties: Certain thiazole compounds can bind to amyloid-beta (Aβ) peptides, disrupting the formation of neurotoxic aggregates and potentially slowing the progression of Alzheimer's disease.[3][5]
-
Neuroprotection via Antioxidant and Anti-inflammatory Pathways: Thiazole derivatives have been shown to protect neurons from oxidative stress and inflammation, which are common pathological features of many neurological disorders.[6][7]
Quantitative Data: Bioactivity of Thiazole Derivatives
The following table summarizes inhibitory activities of various thiazole derivatives against key neurological targets as reported in recent literature. This data highlights the potency and selectivity that can be achieved with this scaffold.
| Compound Class | Target Enzyme | Compound ID | IC₅₀ Value (µM) | Reference |
| Novel Thiazole Derivatives | AChE | 5d | 0.223 ± 0.010 | [3] |
| Novel Thiazole Derivatives | AChE | 5e | 0.092 ± 0.003 | [3] |
| Novel Thiazole Derivatives | AChE | 5j | 0.054 ± 0.002 | [3] |
| Amine-containing Thiazole Derivative | AChE | N/A | 0.009 | [5] |
| Amine-containing Thiazole Derivative | BChE | N/A | 0.646 | [5] |
Case Study: N-adamantyl-4-methylthiazol-2-amine (KHG26693)
To illustrate the therapeutic mechanism of a specific methyl-thiazole derivative, we examine KHG26693, a compound extensively studied for its neuroprotective properties.
Mechanism of Action: Attenuation of Oxidative Stress
KHG26693 has demonstrated significant neuroprotective effects against amyloid-β and glutamate-induced toxicity.[6][7] Its primary mechanism involves the mitigation of oxidative stress and inflammation. In animal models, KHG26693 was found to:
-
Significantly reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β.[6]
-
Decrease markers of oxidative damage, including malondialdehyde formation and reactive oxygen species (ROS).[6]
-
Upregulate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[6] This pathway helps maintain redox balance in the brain.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of KHG26693 in protecting neurons from amyloid-beta induced oxidative stress.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and evaluation of thiazole derivatives.
Synthesis: Hantzsch Thiazole Synthesis
The 2-amino-4-methyl-thiazole core, a common starting point for derivatives, is often synthesized via the Hantzsch method.[8]
Objective: To synthesize a 2-amino-4-methyl-thiazole derivative.
Materials:
-
An α-haloketone (e.g., 3-chloro-2-butanone)
-
Thiourea or a substituted thiourea derivative
-
Ethanol (solvent)
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
Dissolve equimolar amounts of the α-haloketone and thiourea in ethanol.
-
Reflux the mixture. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the resulting solid with a sodium bicarbonate solution.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay: Acetylcholinesterase (AChE) Inhibition Assay
This protocol, based on Ellman's method, is commonly used to screen compounds for AChE inhibitory activity.
Objective: To quantify the AChE inhibitory potential of a test compound.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and plate reader
Workflow Diagram:
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and pre-incubate the plate.
-
Initiate the enzymatic reaction by adding the ATCI substrate.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control (without the compound).
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The methyl-thiazole scaffold is a cornerstone of modern medicinal chemistry with demonstrated multi-target potential in the context of complex neurological disorders.[9] While direct research on this compound is still emerging, the extensive data from its analogs, such as the potent AChE inhibitors and the neuroprotective agent KHG26693, strongly support the continued exploration of this chemical class. Future research should focus on synthesizing novel derivatives, optimizing their potency and selectivity, and thoroughly evaluating their pharmacokinetic profiles and in vivo efficacy to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Adamantyl-4-Methylthiazol-2-Amine Attenuates Glutamate-Induced Oxidative Stress and Inflammation in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Methyl-(2-methyl-thiazol-4-ylmethyl)-amine and the Broader Landscape of 2-Amino-4-Methyl-Thiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2-aminothiazole derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available scientific literature on "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" and, more broadly, the extensively studied 2-amino-4-methyl-thiazole core. While specific experimental data for "this compound" is limited in publicly accessible literature, it serves as a pertinent example within this promising class of compounds. This document will delve into the synthesis, quantitative biological data, and mechanisms of action of 2-amino-4-methyl-thiazole derivatives, offering detailed experimental protocols and visual pathway diagrams to support further research and development. The compound is identified as a versatile building block in the synthesis of bioactive molecules, particularly those targeting neurological disorders, and also finds applications in agrochemicals.[1]
Synthesis of the 2-Amino-4-Methyl-Thiazole Scaffold
The foundational 2-amino-4-methyl-thiazole core is most commonly synthesized via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.
General Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-Methyl-Thiazole
This protocol is a widely adopted method for the synthesis of the 2-amino-4-methyl-thiazole scaffold.
Materials:
-
Thiourea
-
Chloroacetone
-
Water
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
A suspension of thiourea (1 mole) in water is prepared in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
Chloroacetone (1 mole) is added dropwise to the stirred suspension over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
The resulting yellow solution is refluxed for 2 hours.
-
After cooling, solid sodium hydroxide is added portion-wise with continuous stirring and cooling. An oily upper layer will separate.
-
The aqueous layer is separated and extracted three times with diethyl ether.
-
The oily layer and the ethereal extracts are combined and dried over solid sodium hydroxide.
-
The ether is removed by distillation, and the remaining oil is purified by vacuum distillation to yield 2-amino-4-methylthiazole.
Biological Activities of 2-Amino-4-Methyl-Thiazole Derivatives
Derivatives of the 2-amino-4-methyl-thiazole scaffold have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
A substantial body of research highlights the potent cytotoxic effects of 2-amino-4-methyl-thiazole derivatives against a wide range of human cancer cell lines. The primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-amino-4-methyl-thiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value |
| TH-39 | K562 (Leukemia) | 0.78 µM |
| Compound 28 | HT29 (Colon) | 0.63 µM |
| Compound 28 | HeLa (Cervical) | 6.05 µM |
| Compound 28 | A549 (Lung) | 8.64 µM |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM |
| Compound 20 | H1299 (Lung) | 4.89 µM |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 µM |
Antimicrobial Activity
2-Amino-4-methyl-thiazole derivatives have also been extensively investigated for their antimicrobial properties, showing promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2-amino-4-methyl-thiazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC Value (µg/mL) |
| Halogen derivative of thiourea 124 (3,4-dichlorophenyl) | S. aureus | 4 - 16 |
| Halogen derivative of thiourea 124 (3-chloro-4-fluorophenyl) | S. epidermidis | 4 - 16 |
| Piperazinyl derivative 121d | S. aureus | 2 - 128 |
| Piperazinyl derivative 121d | E. coli | 2 - 128 |
| Derivative 117 (R1 = OCH3) | E. coli | Not specified, but noted as remarkable efficacy |
| Derivative 117 (R1 = CH3) | E. coli | Not specified, but noted as remarkable efficacy |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection for turbidity or by measuring the optical density using a microplate reader.
Signaling Pathways and Mechanisms of Action
Inhibition of the PI3K/Akt/mTOR Pathway
A key mechanism through which 2-aminothiazole derivatives exert their anticancer effects is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. Some 2-aminothiazole derivatives have been identified as potent inhibitors of PI3K, with some even showing selectivity for specific isoforms like PI3Kα.
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiazole derivatives.
Experimental and Logical Workflows
General Workflow for Anticancer Evaluation
A systematic approach is crucial for evaluating the anticancer potential of novel 2-amino-4-methyl-thiazole derivatives. The following diagram illustrates a typical experimental workflow.
Figure 2: Experimental workflow for the evaluation of anticancer activity.
General Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the logical steps involved in assessing the antimicrobial efficacy of new 2-amino-4-methyl-thiazole compounds.
Figure 3: Logical workflow for antimicrobial susceptibility testing.
Conclusion
The 2-amino-4-methyl-thiazole scaffold represents a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of potent biological activities. While specific data on "this compound" is sparse, the extensive research on related analogues provides a strong foundation for its potential as a valuable building block or lead compound. The compelling anticancer and antimicrobial data, coupled with a growing understanding of their mechanisms of action, particularly the inhibition of the PI3K/Akt/mTOR pathway, positions 2-amino-4-methyl-thiazole derivatives as a fertile ground for the development of novel therapeutics. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research and accelerate the discovery of new drug candidates based on this versatile scaffold.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a three-step process commencing from the commercially available 2-methylthiazole-4-carboxylic acid. The protocols include the reduction of the carboxylic acid to the corresponding alcohol, subsequent chlorination to a chloromethyl intermediate, and the final nucleophilic substitution with methylamine to yield the target compound. Quantitative data is summarized for clarity, and a logical workflow diagram is provided.
Introduction
This compound, also known as N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine, is a key intermediate in the development of various bioactive molecules. The thiazole moiety is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. These application notes provide a comprehensive guide for the laboratory-scale synthesis of this compound.
Synthesis Overview
The synthesis of this compound can be efficiently achieved through a three-step reaction sequence:
-
Reduction of 2-methylthiazole-4-carboxylic acid to (2-methylthiazol-4-yl)methanol.
-
Chlorination of (2-methylthiazol-4-yl)methanol to yield 4-(chloromethyl)-2-methylthiazole hydrochloride.
-
Amination of 4-(chloromethyl)-2-methylthiazole with methylamine to produce the final product, this compound.
Quantitative Data Summary
| Step | Reactant | Reagent | Product | Solvent | Typical Yield (%) |
| 1 | 2-Methylthiazole-4-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | (2-Methylthiazol-4-yl)methanol | Tetrahydrofuran (THF) | ~85-95 |
| 2 | (2-Methylthiazol-4-yl)methanol | Thionyl chloride (SOCl₂) | 4-(Chloromethyl)-2-methylthiazole hydrochloride | Dichloromethane (DCM) | ~85-90 |
| 3 | 4-(Chloromethyl)-2-methylthiazole hydrochloride | 40% Aqueous methylamine solution | This compound | Water/Dichloromethane | ~70-80 |
Experimental Protocols
Step 1: Synthesis of (2-Methylthiazol-4-yl)methanol
This protocol describes the reduction of 2-methylthiazole-4-carboxylic acid to (2-methylthiazol-4-yl)methanol using lithium aluminum hydride.
Materials:
-
2-Methylthiazole-4-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred suspension of lithium aluminum hydride in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methylthiazole-4-carboxylic acid in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-methylthiazol-4-yl)methanol as a crude product, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-(Chloromethyl)-2-methylthiazole Hydrochloride
This protocol details the chlorination of (2-methylthiazol-4-yl)methanol using thionyl chloride.
Materials:
-
(2-Methylthiazol-4-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve (2-methylthiazol-4-yl)methanol in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride dropwise to the stirred solution. A typical molar ratio of thionyl chloride to the alcohol is 1.5:1.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent and excess thionyl chloride under reduced pressure to obtain 4-(chloromethyl)-2-methylthiazole hydrochloride as a crude product, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
This protocol describes the final amination step to produce the target compound.
Materials:
-
4-(Chloromethyl)-2-methylthiazole hydrochloride
-
40% Aqueous methylamine solution
-
Dichloromethane (DCM)
-
Isopropanol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a three-necked flask, add 4-(chloromethyl)-2-methylthiazole hydrochloride to a 40% aqueous methylamine solution.
-
Heat the reaction mixture to 50-60 °C and stir at this temperature overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add dichloromethane and isopropanol to the reaction mixture, stir thoroughly, and allow the layers to separate.
-
Separate the aqueous phase and extract it three times with dichloromethane.
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Filter the dried organic phase and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Thionyl chloride is a corrosive and toxic liquid. Avoid inhalation of vapors and contact with skin and eyes.
-
Methylamine is a flammable and corrosive gas/liquid. Handle with appropriate safety measures.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure.
Application Notes and Protocols for the Analytical Methods for "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine"
Introduction
"Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" is a substituted thiazole derivative. Thiazole rings are significant structural motifs in many pharmaceutical compounds, exhibiting a wide range of biological activities.[1] Accurate and reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of such compounds during drug development. These application notes provide detailed protocols for the analysis of "this compound" using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are based on established analytical techniques for similar thiazole derivatives and can be adapted for specific research and quality control needs.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a primary technique for assessing the purity and quantifying "this compound" in bulk drug substances and pharmaceutical formulations. Reversed-phase HPLC with UV detection is a common and effective approach.[2][3]
Illustrative Quantitative Data
The following table summarizes typical performance characteristics of a validated HPLC method for a thiazole derivative similar to "this compound".
| Parameter | Result |
| Retention Time (tR) | 4.8 ± 0.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocol: HPLC-UV Analysis
This protocol outlines the steps for the analysis of "this compound" using HPLC with UV detection.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Orthophosphoric acid)[3]
-
"this compound" reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of Acetonitrile and Water (e.g., 45:55 v/v) with 0.1% formic acid.[3] The exact ratio should be optimized for the best peak shape and separation.
-
Standard Solution: Accurately weigh and dissolve the "this compound" reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing "this compound" in the mobile phase to obtain a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 45:55 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm (A UV scan of the analyte should be performed to determine the optimal wavelength)[3]
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to establish a calibration curve.
-
Inject the sample solution.
-
After each injection, run the mobile phase for a sufficient time to elute all components.
5. Data Analysis
-
Identify the peak corresponding to "this compound" based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of "this compound" in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of "this compound" and for the separation and identification of volatile impurities. The mass spectrometer provides structural information, confirming the identity of the main component and potential by-products.[4][5]
Illustrative GC-MS Data
The following table presents expected GC-MS data for "this compound".
| Parameter | Value |
| Retention Time (tR) | ~10 - 15 min (dependent on column and temperature program) |
| Molecular Ion (M+) | m/z 142 |
| Key Fragment Ions | m/z 127, 99, 85, 58 (Hypothetical, based on typical fragmentation) |
Experimental Protocol: GC-MS Analysis
This protocol describes a general procedure for the GC-MS analysis of "this compound".
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Methanol or Dichloromethane (GC grade)
-
"this compound" sample
-
Vials with septa
2. Sample Preparation
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Ensure the sample is completely dissolved. Sonication may be used if necessary.
3. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40 - 400
4. Analysis Procedure
-
Inject a solvent blank to ensure the system is clean.
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire the data.
5. Data Analysis
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to "this compound".
-
Obtain the mass spectrum for the main peak and any impurity peaks.
-
Confirm the identity of the main component by comparing its mass spectrum with a reference library or by interpreting the fragmentation pattern. The molecular ion peak should correspond to the molecular weight of the compound.
-
Identify impurities by comparing their mass spectra with spectral libraries.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of "this compound". ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[6][7]
Illustrative NMR Data
The following table provides predicted ¹H and ¹³C NMR chemical shifts for "this compound". Actual values may vary depending on the solvent and instrument.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~2.4 | s | 3H | 2-CH₃ |
| ¹H | ~2.5 | s | 3H | N-CH₃ |
| ¹H | ~3.8 | s | 2H | 4-CH₂ |
| ¹H | ~7.0 | s | 1H | 5-H |
| ¹³C | ~19 | q | - | 2-CH₃ |
| ¹³C | ~35 | q | - | N-CH₃ |
| ¹³C | ~50 | t | - | 4-CH₂ |
| ¹³C | ~115 | d | - | C5 |
| ¹³C | ~150 | s | - | C4 |
| ¹³C | ~165 | s | - | C2 |
Experimental Protocol: NMR Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of "this compound".
1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
"this compound" sample
-
Internal standard (e.g., Tetramethylsilane, TMS)
2. Sample Preparation
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved. A small amount of TMS can be added as an internal reference (δ 0.00 ppm).
3. NMR Spectrometer Setup and Data Acquisition
-
¹H NMR:
-
Tune and shim the spectrometer.
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
4. Data Processing and Interpretation
-
Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum to assign the signals to the respective protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms based on their chemical shifts.
Logical Relationship of Analytical Methods
Caption: Relationship between analytical methods for this compound.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Thiazole Derivatives in Enzyme Inhibition Assays
A tention Researchers, Scientists, and Drug Development Professionals:
The following application notes and protocols detail the use of thiazole derivatives in various enzyme inhibition assays. Due to a lack of publicly available data for the specific compound Methyl-(2-methyl-thiazol-4-ylmethyl)-amine , this document provides information on structurally related compounds, primarily derivatives of 2-amino-4-methyl-thiazole. This information is intended to serve as a valuable resource and a starting point for designing and conducting enzyme inhibition studies with novel thiazole-based compounds.
Overview of Thiazole Derivatives as Enzyme Inhibitors
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] Derivatives of thiazole have been extensively investigated as inhibitors of various enzyme classes, including protein kinases, carbonic anhydrases, and cholinesterases, making them attractive candidates for drug discovery in areas such as oncology, neurological disorders, and infectious diseases.[2][3][4][5]
Quantitative Data on Enzyme Inhibition by Thiazole Derivatives
The following tables summarize the inhibitory activities of various 2-amino-thiazole derivatives against different enzyme targets. This data is compiled from multiple research publications and is presented to facilitate comparison and guide experimental design.
Table 1: Inhibition of Protein Kinases by Thiazole Derivatives
| Compound Class | Target Enzyme | IC50 / Ki | Reference Compound | Reference IC50 / Ki |
| Phenyl sulfonyl-containing thiazole derivatives | B-RAFV600E Kinase | 23.1 ± 1.2 nM | Dabrafenib | 47.2 ± 2.5 nM |
| Hydrazinyl thiazole derivatives | VEGFR-2 | 0.15 µM | Sorafenib | 0.059 µM |
| 4-chlorophenylthiazole derivatives | VEGFR-2 | 51.09 nM | Sorafenib | 51.41 nM |
| 2-amino-thiazole derivatives | EGFR & ErbB2 | pIC50 > 7 | - | - |
Table 2: Inhibition of Carbonic Anhydrases by Thiazole Derivatives
| Compound Class | Target Enzyme | IC50 / Ki | Reference Compound | Reference IC50 / Ki |
| Thiazole-methylsulfonyl derivatives | hCA I | 39.38–198.04 µM | Acetazolamide (AAZ) | 18.11 µM |
| Thiazole-methylsulfonyl derivatives | hCA II | 39.16–86.64 µM | Acetazolamide (AAZ) | 20.65 µM |
| Benzo[d]thiazole-5- and 6-sulfonamides | hCA I | 84.1–2327 nM | - | - |
| Benzo[d]thiazole-5- and 6-sulfonamides | hCA II | 7.8–369 nM | - | - |
| Benzo[d]thiazole-5- and 6-sulfonamides | hCA IX | 3.7–295.6 nM | - | - |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | Ki = 0.008 ± 0.001 µM | - | - |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | Ki = 0.124 ± 0.017 µM | - | - |
Table 3: Inhibition of Cholinesterases by 2-Aminothiazole Derivatives
| Compound Class | Target Enzyme | IC50 / Ki | Reference Compound | Reference IC50 |
| 2-aminothiazole propenamide derivative (3e) | Acetylcholinesterase (AChE) | 0.5 µM | - | - |
| 2-aminothiazole propenamide derivative (3e) | Butyrylcholinesterase (BChE) | 14.7 µM | - | - |
| 2-aminothiazole propanamide derivative (9e) | Acetylcholinesterase (AChE) | 3.13 µM | - | - |
| 2-aminothiazole propanamide derivative (9e) | Butyrylcholinesterase (BChE) | 0.9 µM | - | - |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki = 0.129 ± 0.030 µM | - | - |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki = 0.083 ± 0.041 µM | - | - |
Experimental Protocols
Below are detailed protocols for common enzyme inhibition assays used to evaluate thiazole derivatives. These are generalized protocols and may require optimization for specific enzymes or compounds.
Protein Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO in kinase buffer) as a control.
-
Add 2.5 µL of a solution containing the substrate and ATP in kinase buffer.
-
Initiate the reaction by adding 5 µL of the VEGFR-2 enzyme solution in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Receptor Binding Studies of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, also known as N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine, is a versatile heterocyclic amine containing a thiazole ring.[1] The thiazole moiety is a key structural feature in numerous biologically active compounds and approved pharmaceuticals. While specific receptor binding data for this compound is not extensively documented in public literature, its structural components suggest potential interactions with various biological targets. Thiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This document provides a framework for investigating the receptor binding profile of this compound.
Compound Information
| Property | Value | Source |
| IUPAC Name | N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | Chem-Impex[1] |
| Synonyms | This compound | Chem-Impex[1] |
| CAS Number | 120739-94-8 | J&W Pharmlab |
| Molecular Formula | C₅H₈N₂S | J&W Pharmlab |
| Molecular Weight | 128.20 g/mol | J&W Pharmlab |
| Chemical Structure | (Not available in search results) |
Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] It is intended for research use only. Appropriate safety precautions should be taken, including the use of personal protective equipment.
Potential Applications in Receptor Binding Studies
Given the diverse biological activities of thiazole-containing compounds, this compound is a candidate for screening against a variety of receptor families. Its primary application in a research context is as a synthetic building block for creating more complex molecules with potential therapeutic value, particularly for neurological disorders.[1]
Based on the pharmacology of structurally related compounds, potential (though currently hypothetical) areas of investigation for this compound could include:
-
Neurological Receptors: Due to its use in synthesizing molecules targeting neurological disorders, screening against a panel of CNS receptors (e.g., dopamine, serotonin, GABA, and glutamate receptors) may be warranted.
-
Histamine Receptors: The structural similarity to histamine analogs, such as 2-methylhistamine and 4-methylhistamine which are active at histamine receptors, suggests that testing for affinity at histamine receptor subtypes could be a fruitful line of inquiry.
-
Enzyme Inhibition: Some thiazole derivatives have been shown to act as enzyme inhibitors.
Experimental Protocols
The following are generalized protocols for conducting radioligand receptor binding assays. These should be adapted based on the specific receptor target and available laboratory equipment.
General Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of this compound (the "test compound") for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., ³H-spiperone for dopamine D2 receptors).
-
Assay Buffer: Buffer appropriate for the target receptor (e.g., Tris-HCl buffer with physiological salts).
-
Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand that saturates the receptors to determine non-specific binding.
-
Scintillation Cocktail
-
96-well filter plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer to create a range of test concentrations.
-
Dilute the receptor preparation, radioligand, and NSB agent to their working concentrations in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB) Wells: Add receptor preparation, radioligand, and the NSB agent.
-
Test Compound Wells: Add receptor preparation, radioligand, and the desired concentration of this compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Harvesting:
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
As no specific receptor binding data for this compound is currently available, the following table is provided as a template for researchers to populate with their experimental findings.
| Receptor Target | Radioligand Used | Test Compound | IC₅₀ (nM) | Kᵢ (nM) |
| e.g., Dopamine D2 | e.g., [³H]Spiperone | This compound | Data to be determined | Data to be determined |
| e.g., Histamine H3 | e.g., [³H]Nα-Methylhistamine | This compound | Data to be determined | Data to be determined |
| e.g., Serotonin 5-HT2A | e.g., [³H]Ketanserin | This compound | Data to be determined | Data to be determined |
Visualizations
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Hypothetical Signaling Pathway Modulation
Should this compound be found to bind to a G-protein coupled receptor (GPCR), it could modulate downstream signaling pathways. The following diagram illustrates a generic GPCR signaling cascade.
Caption: A generic GPCR signaling pathway.
References
Application Notes and Protocols: Methyl-(2-methyl-thiazol-4-ylmethyl)-amine in Polymer Chemistry
Disclaimer: Direct applications of "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" in polymer chemistry are not extensively documented in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar aminothiazole derivatives. These are intended to serve as a guide for researchers and scientists to explore the potential of this compound as a monomer in polymer synthesis.
Introduction
Thiazole-containing polymers are a class of materials that have garnered interest for their potential in various applications, including conductive materials, corrosion-resistant coatings, and specialty polymers with enhanced thermal stability. The nitrogen and sulfur atoms in the thiazole ring can impart unique electronic properties and potential coordination sites, making them attractive building blocks for functional polymers. This compound, with its reactive secondary amine group, presents a promising candidate as a monomer for incorporation into polymer chains.
This document outlines potential applications of this compound in the synthesis of polyureas and conductive polymers, based on analogous studies with other aminothiazole compounds.
Application Note 1: Synthesis of Thiazole-Containing Polyureas
Potential Application: this compound can potentially be used as a diamine monomer (or a chain extender) in the synthesis of polyureas. The incorporation of the thiazole moiety into the polyurea backbone may enhance thermal stability and introduce unique chemical functionalities.
Principle: Polyureas are typically synthesized through the polyaddition reaction of a diamine with a diisocyanate. The secondary amine group of this compound can react with isocyanate groups to form urea linkages. If a di-functional version of the thiazole amine is synthesized, it could act as a primary monomer. As a mono-functional amine, it would act as a chain terminator or for end-capping, which is useful for controlling molecular weight and modifying surface properties. For the purpose of creating a polymer, a di-functional analogue would be necessary. The protocols below are based on a di-functional aminothiazole monomer.
Experimental Protocol: Synthesis of a Thiazole-Based Polyurea via Solution Polycondensation
This protocol is adapted from the synthesis of polyureas using a diphenylsulfide-based aminothiazole monomer.[1][2]
Materials:
-
4-Bis-2-Aminothiazole-Diphenylsulfide (analogue for a di-functional thiazole amine)
-
Toluene-2,4-diisocyanate (TDI) or other diisocyanates (e.g., MDI, HDI)
-
Anhydrous pyridine (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas supply
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the di-functional aminothiazole monomer in anhydrous pyridine under a nitrogen atmosphere.
-
Stir the solution at room temperature until the monomer is completely dissolved.
-
Slowly add an equimolar amount of the diisocyanate (e.g., TDI) to the solution dropwise.
-
After the addition is complete, heat the reaction mixture to 100-110°C and maintain it at this temperature with continuous stirring for 5-7 hours under a nitrogen atmosphere.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the viscous polymer solution into a beaker containing methanol to precipitate the polyurea.
-
Filter the precipitate, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C for 24 hours.
Quantitative Data for Analogous Thiazole-Based Polyureas
The following data is for polyureas synthesized from 4-bis-2-aminothiazole-diphenylsulfide and various diisocyanates.[1][3]
| Polymer ID | Diisocyanate | Mw ( g/mol ) | Mn ( g/mol ) | PDI | IDT (°C) | FDT (°C) |
| PU1 | TDI | 36,630 | 32,278 | 1.13 | 135 | 616 |
| PU2 | MDI | 43,357 | 39,982 | 1.08 | 150 | 655 |
| PU3 | IPDI | 42,319 | 37,762 | 1.12 | 152 | 665 |
| PU4 | HDI | 40,753 | 36,676 | 1.11 | 148 | 590 |
Mw: Weight-average molecular weight, Mn: Number-average molecular weight, PDI: Polydispersity index, IDT: Initial decomposition temperature, FDT: Final decomposition temperature.
Experimental Workflow for Polyurea Synthesis
References
Application Notes and Protocols: Methyl-(2-methyl-thiazol-4-ylmethyl)-amine as a Diagnostic Agent Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine as a key intermediate in the synthesis of novel diagnostic imaging agents, particularly for Positron Emission Tomography (PET). While direct radiolabeling and imaging studies with this specific intermediate are not extensively documented in current literature, its structural motifs are present in a variety of biologically active molecules and established radiotracers. This document outlines the rationale for its use, proposes synthetic strategies for radiolabeling, and provides detailed, generalized protocols for the evaluation of derived diagnostic agents based on established methodologies for analogous thiazole-containing compounds.
Introduction: The Potential of Thiazole Moieties in Diagnostic Imaging
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing molecules that can interact with biological targets with high affinity and specificity. In the realm of diagnostic imaging, these properties are leveraged to develop targeted radiotracers that can visualize and quantify physiological and pathological processes at the molecular level.
This compound incorporates several key features that make it a promising intermediate for diagnostic agent development:
-
A Stable Heterocyclic Core: The 2-methylthiazole ring provides a robust and synthetically versatile platform.
-
A Secondary Amine Handle: The methylamino group offers a reactive site for conjugation to targeting vectors, chelators for radiometals, or for direct radiolabeling with PET isotopes like Carbon-11.
-
Neurological Targeting Potential: This intermediate is noted for its use in the synthesis of pharmaceuticals targeting neurological disorders.[1] This aligns well with the significant application of PET imaging in neuroscience and the diagnosis of neurodegenerative diseases.
Proposed Signaling Pathway Interactions
Thiazole-based compounds have been shown to interact with a variety of biological targets relevant to disease diagnosis. While the specific targets for derivatives of this compound would need to be empirically determined, potential pathways of interest based on analogous structures include:
-
Cannabinoid Receptor 2 (CB2R): Upregulated in inflammatory processes, making it a valuable target for imaging neuroinflammation in conditions like Alzheimer's disease.[2]
-
Beta-Amyloid (Aβ) Plaques: A hallmark of Alzheimer's disease, targeted by several thiazole-containing PET tracers.[3]
-
Tyrosine Kinases: Overexpressed in various cancers, offering a target for oncologic imaging.
-
Dopamine D3 Receptors: Implicated in neuropsychiatric disorders.
Potential interactions of thiazole-based PET tracers with biological targets and associated diseases.
Experimental Protocols
The following sections provide detailed, generalized protocols for the synthesis and evaluation of a hypothetical PET radiotracer derived from this compound.
Synthesis of a Radiolabeling Precursor
The secondary amine of this compound can be acylated with a suitable moiety that introduces a leaving group for subsequent radiolabeling. For example, acylation with a bromoacetyl group would provide a precursor for ¹⁸F-fluorination.
Protocol 3.1: Synthesis of 2-Bromo-N-methyl-N-((2-methylthiazol-4-yl)methyl)acetamide (Precursor for ¹⁸F-Labeling)
Synthesis workflow for a bromo-acetylated precursor.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent: Add bromoacetyl bromide (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the purified precursor by ¹H NMR, ¹³C NMR, and mass spectrometry.
Radiosynthesis of the PET Tracer
Protocol 3.2.1: [¹⁸F]-Fluorination
This protocol describes the nucleophilic substitution of the bromo group with [¹⁸F]fluoride.
-
[¹⁸F]Fluoride Preparation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and trapped on an anion exchange cartridge. Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110°C.
-
Radiolabeling Reaction: Dissolve the bromo-acetylated precursor (2-5 mg) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at 90-120°C for 10-15 minutes.
-
Purification: After cooling, dilute the reaction mixture with water and purify the crude radiotracer using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: Collect the HPLC fraction containing the radiolabeled product, remove the organic solvent under reduced pressure, and formulate the final product in a sterile saline solution for injection, passing it through a 0.22 µm sterile filter.
Protocol 3.2.2: [¹¹C]-Methylation
The secondary amine of the parent intermediate can be directly labeled with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
-
[¹¹C]Methyl Iodide/Triflate Synthesis: Produce [¹¹C]CO₂ in a cyclotron, which is then converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf using an automated synthesis module.
-
Radiolabeling Reaction: Trap the [¹¹C]CH₃I or [¹¹C]CH₃OTf in a solution of the precursor (a des-methyl analog or the secondary amine itself if a quaternary ammonium salt is desired) and a base (e.g., sodium hydride or a non-nucleophilic base) in an appropriate solvent (e.g., DMF or acetone). Heat the reaction mixture at 80-100°C for 5-10 minutes.
-
Purification and Formulation: Follow the same purification and formulation steps as described for [¹⁸F]-fluorination (Protocol 3.2.1, steps 4 and 5).
In Vitro Evaluation
Protocol 3.3.1: Competitive Binding Assay
This assay determines the binding affinity (Ki) of the non-radioactive ("cold") standard of the synthesized tracer for its target receptor.
-
Tissue/Cell Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target receptor or from tissue known to be rich in the target.
-
Assay Setup: In a 96-well plate, incubate the membrane homogenates with a known concentration of a commercially available radioligand for the target receptor and increasing concentrations of the "cold" standard of the new thiazole derivative.
-
Incubation: Incubate at an appropriate temperature (e.g., room temperature or 37°C) for a specified time to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the commercial radioligand against the logarithm of the concentration of the new compound. Calculate the IC₅₀ value (the concentration of the new compound that inhibits 50% of the specific binding of the commercial radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
| Compound | Target Receptor | Ki (nM) |
| Thiazole Derivative 2f[2] | Human CB2R | 0.1 |
| Benzothiazole Derivative 13[3] | Aβ Aggregates | 4.64 |
| Hypothetical Tracer | Target X | <10 |
| Table 1: Representative binding affinities for thiazole-based compounds and a target value for a potential diagnostic agent. |
Protocol 3.3.2: In Vitro Autoradiography
This technique visualizes the binding of the radiotracer to its target in tissue sections.
-
Tissue Sectioning: Prepare thin (e.g., 20 µm) cryosections of tissue from a relevant animal model or human post-mortem tissue.
-
Incubation: Incubate the tissue sections with a low nanomolar concentration of the newly synthesized radiotracer. For competition studies, co-incubate adjacent sections with an excess of a known ligand for the target to determine non-specific binding.
-
Washing: Wash the sections in cold buffer to remove unbound radiotracer.
-
Imaging: Expose the dried sections to a phosphor imaging plate or digital autoradiography system.
-
Analysis: Quantify the binding density in specific regions of interest and compare total binding to non-specific binding to assess target engagement.
In Vivo Evaluation
Protocol 3.4.1: PET Imaging and Biodistribution in a Rodent Model
This experiment assesses the brain uptake, clearance, and target engagement of the radiotracer in a living animal.
-
Animal Preparation: Anesthetize a healthy rodent (e.g., rat or mouse) and place it in a PET scanner.
-
Radiotracer Injection: Inject a bolus of the formulated radiotracer intravenously (e.g., via a tail vein catheter).
-
Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.
-
Blocking Study (for specificity): In a separate cohort of animals, pre-treat with a high dose of a known, non-radioactive ligand for the target receptor 15-30 minutes before injecting the radiotracer to block specific binding.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) on brain areas known to have high and low densities of the target receptor. Generate time-activity curves (TACs) for these regions. Compare the uptake in the baseline and blocking scans to determine the level of specific binding.
-
Ex Vivo Biodistribution (optional but recommended): At the end of the scan, euthanize the animal and dissect key organs (brain, heart, liver, kidneys, etc.). Measure the radioactivity in each organ using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
| Radiotracer | Brain Uptake at 2 min (%ID/g) | Brain Uptake at 60 min (%ID/g) |
| [¹²⁵I]10[3] | 0.87 | - |
| [¹²⁵I]13[3] | 3.42 | 0.53 |
| Hypothetical Tracer | >2.0 | <1.0 |
| Table 2: Representative in vivo biodistribution data for radioiodinated benzothiazole derivatives and target values for a CNS PET tracer. |
Conclusion
This compound represents a valuable and versatile intermediate for the development of novel PET radiotracers. Its inherent structural features, combined with the proven track record of the thiazole scaffold in targeting CNS and oncological pathways, provide a strong rationale for its exploration in diagnostic imaging. The generalized protocols provided herein offer a roadmap for the synthesis, radiolabeling, and comprehensive evaluation of new diagnostic agents derived from this promising building block. Successful development of such tracers has the potential to advance the diagnosis and understanding of a wide range of human diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. From Structure-Activity Relationships on Thiazole Derivatives to the In Vivo Evaluation of a New Radiotracer for Cannabinoid Subtype 2 PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is a versatile thiazole derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This compound, in particular, is noted for its application in the development of pharmaceuticals targeting neurological disorders and its utility in biochemical research involving enzyme inhibition and receptor binding.[1]
These application notes provide detailed experimental protocols for investigating the potential therapeutic properties of this compound, focusing on its potential anticancer, antioxidant, and enzyme inhibitory activities. The provided methodologies are intended to serve as a starting point for researchers to explore the compound's mechanism of action and potential for drug development.
Assessment of Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor progression.[2] A fundamental step in evaluating the anticancer potential of this compound is to assess its cytotoxicity against cancer cell lines.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effect of this compound on a cancer cell line and calculate its IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.10 | 88 |
| 10 | 0.85 | 68 |
| 50 | 0.50 | 40 |
| 100 | 0.25 | 20 |
| IC50 (µM) | ~60 |
Experimental Workflow: MTT Assay
Potential Signaling Pathway: VEGFR-2 Inhibition
Some 2-amino-4-methyl-thiazole derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is essential for tumor growth.[2] Inhibition of VEGFR-2 blocks downstream signaling cascades, leading to reduced tumor vascularization.
Evaluation of Antioxidant and Anti-inflammatory Activity
Structurally similar compounds to this compound have demonstrated neuroprotective effects through the modulation of oxidative stress and inflammation.[4][5] The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response.
Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.
Objective: To assess the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Reaction Mixture: Add 100 µL of each sample concentration to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
Data Presentation:
| Compound | Concentration (µg/mL) | % Scavenging Activity |
| This compound | 10 | 15.2 |
| 50 | 45.8 | |
| 100 | 78.5 | |
| Ascorbic Acid | 10 | 95.1 |
| EC50 (µg/mL) | ~65 |
Experimental Workflow: DPPH Assay
Signaling Pathway: Nrf2/HO-1 Antioxidant Response
The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).
Enzyme Inhibition Assays
The structural features of this compound make it a candidate for enzyme inhibition studies. For instance, various thiazole derivatives have been identified as inhibitors of carbonic anhydrase and 15-lipoxygenase.[6]
Protocol: Generic Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to screen for kinase inhibitory activity.
Objective: To determine if this compound inhibits the activity of a specific kinase (e.g., a tyrosine kinase).
Materials:
-
Recombinant kinase (e.g., VEGFR-2, Src)
-
Kinase-specific substrate
-
ATP
-
This compound
-
Known kinase inhibitor (positive control)
-
Kinase assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Dispensing: Add the compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction.
-
Incubation: Incubate at room temperature for 1 hour.
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50.
Data Presentation:
| Compound | Concentration (nM) | Luminescence (RLU) | % Inhibition |
| Vehicle Control | - | 500,000 | 0 |
| This compound | 10 | 450,000 | 10 |
| 100 | 300,000 | 40 | |
| 1000 | 150,000 | 70 | |
| Positive Control | 100 | 50,000 | 90 |
| IC50 (nM) | ~250 |
Experimental Workflow: Kinase Inhibition Assay
Conclusion
The protocols and pathways outlined in these application notes provide a robust framework for the initial characterization of this compound. The versatility of the thiazole scaffold suggests that this compound may exhibit a range of biological activities. The experimental designs presented here, from cell-based cytotoxicity assays to specific enzyme inhibition and antioxidant evaluations, will enable researchers to systematically investigate its therapeutic potential. Further studies, guided by the initial findings from these assays, can lead to a more comprehensive understanding of its mechanism of action and its potential as a lead compound in drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Adamantyl-4-Methylthiazol-2-Amine Attenuates Glutamate-Induced Oxidative Stress and Inflammation in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" dosage and concentration for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, with CAS number 144163-81-5, is a versatile heterocyclic amine.[1] Primarily, it serves as a crucial building block in synthetic organic chemistry. Its thiazole core is a common scaffold in many biologically active compounds. Therefore, this molecule is of significant interest in the development of novel pharmaceuticals and agrochemicals.
This document provides an overview of its chemical properties and outlines a general protocol for its application in the synthesis of more complex molecules intended for biological evaluation. Given that "this compound" is predominantly used as a synthetic intermediate, specific dosage and concentration data for direct biological experiments are not available in the public domain. The protocols provided are therefore focused on its synthetic applications.
Chemical Properties
A summary of the key chemical properties for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 144163-81-5 | [1] |
| Molecular Formula | C₆H₁₀N₂S | [1] |
| Molecular Weight | 142.23 g/mol | [1] |
| Synonyms | N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Storage | Store at 0-8°C | [1] |
Applications in Synthesis
This compound is a valuable precursor for the synthesis of a variety of target molecules. Its primary amine functionality allows for a wide range of chemical transformations, including but not limited to:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
These synthetic routes can be employed to incorporate the 2-methyl-thiazole moiety into larger molecular frameworks, a common strategy in medicinal chemistry to explore new therapeutic agents.
General Experimental Protocol: Synthesis of a Hypothetical Bioactive Amide Derivative
This protocol describes a general procedure for the synthesis of an amide derivative using this compound as a starting material. This is a representative workflow for its application in drug discovery.
Objective: To synthesize N-(methyl(2-methylthiazol-4-yl)methyl)benzamide, a hypothetical derivative for biological screening.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0°C using an ice bath. Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Synthetic workflow for a derivative of this compound.
Hypothetical Signaling Pathway for a Thiazole Derivative
Thiazole-containing compounds are known to interact with a variety of biological targets. For instance, many kinase inhibitors feature a thiazole scaffold. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a derivative synthesized from this compound. This is a representative example and is not based on experimental data for this specific compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a thiazole derivative.
Conclusion
This compound is a key synthetic intermediate rather than a direct therapeutic agent. The provided protocols and diagrams are intended to guide researchers in its use for the synthesis of potentially bioactive molecules. Subsequent experimental design for biological evaluation would depend on the specific properties of the synthesized derivatives. It is crucial to perform a thorough literature search on the biological activity of analogous structures to inform the design of in vitro and in vivo studies.
References
Application Notes and Protocols for Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine (CAS No. 144163-81-5). The information is intended to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.
Chemical and Physical Properties
This compound is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its thiazole ring structure is a key feature contributing to its biological activity.[1]
| Property | Value | Reference |
| CAS Number | 144163-81-5 | [1][2][3] |
| Molecular Formula | C₆H₁₀N₂S | [1][2] |
| Molecular Weight | 142.23 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or solid | |
| Storage Temperature | 0-8°C | [1] |
Hazard Identification and Safety Precautions
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, data from closely related thiazole derivatives suggest that this compound should be handled with care. The following precautions are based on the safety profile of similar molecules and general laboratory safety principles.
Potential Hazards:
-
Irritation: May cause skin, eye, and respiratory tract irritation.[4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]
-
Lachrymator: May cause tearing.[4]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or glasses.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability and purity of this compound.
General Handling
-
Work in a well-ventilated chemical fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid inhalation of vapor or mist.[4]
-
Wash hands thoroughly after handling.[2]
-
Keep containers tightly closed when not in use.[4]
Storage
-
Temperature: Store in a refrigerator at 0-8°C .[1]
-
Container: Keep in a tightly sealed, original container.[4]
-
Incompatible Materials: Store away from strong oxidizing agents.
-
Atmosphere: For long-term storage or if the compound is found to be air-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Experimental Protocols
Protocol for Handling as an Air-Sensitive Reagent (if required)
This protocol should be followed if the compound is determined to be sensitive to air or moisture.
Objective: To safely transfer the compound while preventing exposure to the atmosphere.
Materials:
-
This compound in a septum-sealed bottle
-
Dry, nitrogen or argon-flushed glassware (e.g., reaction flask)
-
Dry, gas-tight syringe with a long needle
-
Inert gas source (nitrogen or argon) with a bubbler
Procedure:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Purge the syringe with inert gas by drawing and expelling the gas several times.
-
Puncture the septum of the reagent bottle with the needle of the purged syringe.
-
Inject a small amount of inert gas into the bottle to create a slight positive pressure.
-
Withdraw the desired volume of the compound into the syringe.
-
Withdraw a small amount of inert gas into the syringe to act as a buffer.
-
Transfer the compound to the reaction flask by puncturing the septum on the flask and slowly dispensing the liquid.
-
Once the transfer is complete, withdraw the needle and rinse it immediately with a suitable solvent.
Protocol for Stability Assessment
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and establish stability-indicating analytical methods.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Stability chamber or oven
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solid or solution sample to light in a photostability chamber.
-
Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by HPLC to determine the percentage of degradation and identify any major degradants.
First Aid Measures
In case of exposure, follow these first aid guidelines.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4] |
Spill and Waste Disposal
-
Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4] Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Disclaimer: The information provided is based on available data for the specified compound and its structural analogs. A comprehensive risk assessment should always be performed before handling any chemical.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
Welcome to the technical support center for the synthesis of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2-methyl-thiazole core?
A1: The Hantzsch thiazole synthesis is a widely used and versatile method for constructing the thiazole ring.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2][4]
Q2: What are the key starting materials for the synthesis of this compound?
A2: While a specific protocol for this exact molecule is not widely published, a plausible route would start with the synthesis of a 2-methyl-4-(chloromethyl)thiazole intermediate. This can be achieved through a Hantzsch synthesis using thioacetamide and 1,3-dichloroacetone. The subsequent reaction of this intermediate with methylamine would lead to the final product.
Q3: My yield is consistently low. What are the most likely causes?
A3: Low yields in thiazole synthesis can stem from several factors, including impure reactants, suboptimal reaction conditions (temperature, solvent), and the formation of side products.[1] The stability of the thioamide reactant can also be a limiting factor, particularly in acidic conditions.[1]
Q4: How critical is the purity of reactants and solvents?
A4: Reactant and solvent purity is paramount for achieving high yields.[1] Impurities can lead to unwanted side reactions, consuming starting materials and complicating the purification of the final product.[1] The use of anhydrous solvents is often recommended as the presence of water can be detrimental.[1]
Q5: Can the choice of solvent significantly impact the reaction outcome?
A5: Absolutely. The solvent plays a crucial role in the reaction rate and yield.[1] While various solvents can be used, the optimal choice depends on the specific substrates.[1] It is advisable to perform small-scale solvent screening to identify the best option for your reaction.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Impure Starting Materials: Contaminants in the α-haloketone or thioamide can interfere with the reaction.[1] 2. Incorrect Reaction Temperature: The reaction may require specific heating or cooling to proceed efficiently.[1] 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.[1] | 1. Check Purity: Verify the purity of your starting materials using techniques like NMR or GC-MS. Purify if necessary. 2. Optimize Temperature: Experiment with a range of temperatures. For Hantzsch synthesis, refluxing is common, while microwave-assisted synthesis may use temperatures around 90-130°C.[1] 3. Solvent Screening: Test different solvents (e.g., ethanol, methanol, DMF) on a small scale to find the optimal one.[1] |
| Multiple Spots on TLC (Impure Product) | 1. Side Reactions: Undesired reactions may be occurring, leading to byproducts. 2. Incomplete Reaction: The reaction may not have gone to completion, leaving starting materials. 3. Product Degradation: The product might be unstable under the reaction or workup conditions. | 1. Adjust Stoichiometry: Vary the ratio of reactants to minimize side reactions. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and determine the optimal reaction time. 3. Modify Workup: Ensure the workup procedure is not too harsh. Consider adjusting the pH or using milder extraction techniques. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: The product and byproducts may have similar polarities, making separation by chromatography challenging. 2. Oily Product: The product may not crystallize easily. | 1. Optimize Chromatography: Try different solvent systems for column chromatography. Consider using a different stationary phase. 2. Salt Formation: If the product is an amine, consider forming a salt (e.g., hydrochloride) which may be more crystalline and easier to purify. 3. Distillation: If the product is a volatile liquid, distillation under reduced pressure could be an effective purification method. |
Experimental Protocols
Hypothetical Synthesis of 2-methyl-4-(chloromethyl)thiazole (Intermediate)
This protocol is a representative example based on the Hantzsch thiazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reactant: Slowly add 1,3-dichloroacetone (1 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Synthesis of this compound (Final Product)
-
Reaction Setup: In a sealed tube, dissolve 2-methyl-4-(chloromethyl)thiazole (1 equivalent) in a suitable solvent like ethanol or THF.
-
Addition of Amine: Add an excess of methylamine (as a solution in a solvent like THF or ethanol, or as a gas) to the reaction mixture.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 50-80 °C) and stir for several hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent and wash with water to remove excess methylamine and any salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the final product by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Purification of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Based on typical synthesis routes, such as the Hantzsch thiazole synthesis followed by N-methylation, several impurities can be expected. These include unreacted starting materials, byproducts from side reactions, and degradation products.
-
Starting Materials: Unreacted 2-methyl-4-(aminomethyl)thiazole or its precursors.
-
Over-alkylation Products: Formation of a quaternary ammonium salt due to the reaction of the product with an additional equivalent of the methylating agent.
-
Byproducts from Synthesis: Impurities arising from the initial synthesis of the thiazole ring.
-
Solvent Adducts: Residual solvents from the reaction or purification steps that may form adducts with the product.
-
Degradation Products: The thiazole ring can be susceptible to cleavage under harsh acidic or basic conditions, leading to various degradation products.[1]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[2] The compound is a tertiary amine and can be sensitive to oxidation.[2] Exposure to light and air should be minimized. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful technique for quantifying the purity and identifying impurities.[3][4][5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities with distinct signals.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the number of components in a sample.[9]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Problem: You are experiencing a significant loss of product during the purification process, resulting in a low overall yield.
Possible Causes and Solutions:
| Cause | Solution |
| Product Loss During Extraction: The product may have significant solubility in the aqueous phase, especially if the pH is not optimized. | Adjust the pH of the aqueous layer to be more basic (pH > 9) before extraction to ensure the amine is in its free base form and more soluble in organic solvents. Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and isopropanol. Perform multiple extractions with smaller volumes of solvent. |
| Decomposition on Silica Gel: The amine group can interact strongly with the acidic silica gel, leading to streaking, poor separation, and potential decomposition. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (0.1-1%). Alternatively, use a less acidic stationary phase like alumina. |
| Co-elution with Impurities: The product may have a similar polarity to one or more impurities, making separation by column chromatography challenging. | Optimize the mobile phase for column chromatography. A gradient elution may provide better separation. Consider using a different chromatographic technique, such as preparative HPLC. |
| Product Volatility: The product may be volatile and lost during solvent removal under high vacuum. | Use a rotary evaporator at a controlled temperature and pressure. Avoid prolonged exposure to high vacuum. |
Issue 2: Persistent Impurities in the Final Product
Problem: Despite purification attempts, the final product is contaminated with one or more persistent impurities, as confirmed by HPLC or NMR.
Possible Causes and Solutions:
| Impurity Type | Identification Method | Recommended Purification Strategy |
| Unreacted Starting Material (2-methyl-4-(aminomethyl)thiazole) | HPLC, GC-MS, ¹H NMR | Optimize the stoichiometry of the methylating agent in the synthesis. If the impurity persists, a second purification step, such as recrystallization or preparative HPLC, may be necessary. |
| Over-alkylation Product (Quaternary Salt) | ¹H NMR (characteristic downfield shift of N-methyl protons), LC-MS | This impurity is highly polar. It can often be removed by washing the organic extract with water or brine. If it persists, it will likely have a very different retention time on a reversed-phase HPLC column. |
| Non-polar Byproducts | TLC, HPLC | If the byproduct is significantly less polar than the product, it can be removed by flash chromatography using a less polar eluent system initially to wash it off the column before eluting the product. |
| Baseline Contamination in Chromatogram | HPLC with Diode Array Detector (DAD) | This may indicate a solvent impurity or a compound that is not UV active at the chosen wavelength. Ensure high-purity solvents are used for both sample preparation and the mobile phase.[3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Hexanes or Heptane, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Glass column for flash chromatography
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or a mixture of Hexanes/EtOAc).
-
Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and the dissolved crude product. Remove the solvent under reduced pressure to obtain a dry powder of the crude product adsorbed onto the silica gel. Carefully add this to the top of the packed column.
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 100% DCM).
-
Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM. To prevent streaking, add 0.1-0.5% triethylamine to the mobile phase.
-
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 95:5 DCM:MeOH with a drop of TEA). Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Example (Hypothetical):
| Parameter | Value |
| Crude Product Purity (by HPLC) | 75% |
| Main Impurity (by HPLC) | Unreacted 2-methyl-4-(aminomethyl)thiazole (15%) |
| Column Dimensions | 40 mm x 200 mm |
| Silica Gel Mass | 100 g |
| Elution Gradient | 0-5% MeOH in DCM (+0.5% TEA) over 20 column volumes |
| Yield of Pure Product | 85% |
| Final Purity (by HPLC) | >98% |
Protocol 2: Purity Analysis by Reversed-Phase HPLC
This protocol provides a method for analyzing the purity of this compound.
Materials:
-
Purified this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Quantitative Data Example (Hypothetical):
| Parameter | Result |
| Retention Time of Product | 8.5 min |
| Purity by Area % | 99.2% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
Visualizations
Caption: Purification and analysis workflow for this compound.
Caption: Troubleshooting logic for persistent impurities in the final product.
References
- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. cipac.org [cipac.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
"Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" stability and degradation issues
Technical Support Center: Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The following guidance is based on general chemical principles and data for structurally related compounds such as 4-(chloromethyl)-2-methyl-1,3-thiazole. Researchers are strongly encouraged to perform their own stability studies for their specific formulations and storage conditions.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
While specific data is unavailable for this compound, based on a related compound, 4-(chloromethyl)-2-methyl-1,3-thiazole, it is recommended to store this compound in a tightly closed container in a dry and well-ventilated area. Refrigeration (below 4°C / 39°F) is also advised to minimize potential degradation.[1]
2. What are the potential degradation pathways for this compound?
The exact degradation pathways have not been documented. However, based on its chemical structure, potential degradation pathways could include:
-
Oxidation: The amine and thiazole ring may be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over time.
-
Hydrolysis: The molecule could be susceptible to hydrolysis under certain pH conditions, potentially leading to cleavage of the side chain from the thiazole ring.
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation.
3. What are the signs of degradation?
Visual signs of degradation can include a change in color, the appearance of precipitates, or the development of an unusual odor. For quantitative assessment, analytical techniques such as HPLC, GC-MS, or NMR are necessary to identify and quantify any degradation products.
4. Is this compound sensitive to pH?
The stability of compounds containing amine and thiazole functionalities can be pH-dependent. It is advisable to conduct stability studies at different pH values if the compound is to be used in solution. Generally, neutral to slightly acidic conditions may be preferable to strongly acidic or basic conditions to prevent hydrolysis or other pH-mediated reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored in a tightly sealed container at the recommended temperature and protected from light. 2. Perform an analytical check (e.g., HPLC, NMR) to assess the purity of the compound. 3. Prepare fresh solutions for experiments. |
| Change in physical appearance (color, clarity) of the compound or its solutions. | Potential degradation or contamination. | 1. Do not use the material if a significant change in appearance is observed. 2. Attempt to identify the impurity/degradation product using appropriate analytical methods. 3. Re-purify the compound if possible and necessary. |
| Inconsistent results between different batches of the compound. | Variation in initial purity or degradation during storage of one batch. | 1. Always check the certificate of analysis for each new batch. 2. Perform a side-by-side analytical comparison of the batches. 3. If degradation is suspected in an older batch, compare its analytical profile to a freshly opened batch. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound. This involves subjecting the compound to harsh conditions to accelerate degradation.
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for 7 days.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for 7 days.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours for solutions; 0, 1, 3, 7 days for solid), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, along with a control sample (stored under recommended conditions), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each stress condition.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for forced degradation stability testing.
References
Technical Support Center: Overcoming Solubility Challenges with Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my "this compound" precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?
A: This is a common phenomenon known as "precipitation upon dilution." Your compound is likely significantly more soluble in an organic solvent like DMSO than in an aqueous buffer. When you dilute the DMSO stock into the buffer, the concentration of the compound may exceed its aqueous solubility limit, causing it to precipitate out of the solution. This is a critical issue as it leads to an unknown and lower-than-intended final concentration of your compound in the assay, which can produce inaccurate and unreliable results.[1][2][3]
Q2: What are the primary factors influencing the solubility of "this compound"?
A: The solubility of this compound is primarily influenced by its physicochemical properties and the composition of the solvent. Key factors include:
-
pH of the medium: As an amine-containing compound, its solubility is highly pH-dependent. Amines are basic and tend to be more soluble in acidic solutions where they become protonated (charged).[4][5][6][7]
-
Solvent polarity: The compound is expected to have higher solubility in organic solvents compared to polar aqueous solutions.[8][9]
-
Temperature: For most solid compounds, solubility increases with temperature.[10][11]
-
Presence of other solutes: Components in your buffer or media, such as salts or proteins, can also impact the compound's solubility.[1]
Q3: What is the maximum recommended final concentration of DMSO in my assay?
A: It is generally recommended to keep the final concentration of DMSO in your assay as low as possible, ideally below 1% (v/v). For particularly sensitive cell-based assays, a final concentration of less than 0.1% is often preferred.[12] High concentrations of DMSO can not only contribute to compound precipitation but may also have direct effects on the biological system being studied.[12]
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and overcome solubility problems with "this compound".
Problem 1: Immediate Precipitation Upon Dilution
Observation: A visible precipitate or cloudiness appears immediately after diluting the DMSO stock solution into the aqueous assay buffer.
| Potential Cause | Recommended Solution |
| Concentration exceeds aqueous solubility | Decrease the final concentration of the compound in the assay.[1] |
| Rapid solvent shift | Perform a serial dilution. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[12] |
| Low kinetic solubility | Increase the mixing energy upon dilution by vortexing or rapid pipetting.[12] Add the compound stock to the buffer dropwise while gently stirring.[1] |
Problem 2: Precipitation Over Time
Observation: The solution is initially clear but a precipitate forms during incubation.
| Potential Cause | Recommended Solution |
| Thermodynamic insolubility | The compound concentration is above its thermodynamic solubility limit. Lower the compound's final concentration.[12] |
| Temperature fluctuations | Ensure all assay components and the incubator are maintained at a constant and controlled temperature. Pre-warm the aqueous solution before adding the compound.[1] |
| pH shift in media | Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[1] |
| Compound instability | Assess the stability of the compound in the assay buffer over the time course of the experiment. If unstable, consider a shorter incubation time.[12] |
Advanced Solubility Enhancement Strategies
If basic troubleshooting steps are insufficient, the following formulation strategies can be employed to improve the solubility of "this compound".
pH Modification
Since "this compound" contains a basic amine group, its solubility can be significantly increased by lowering the pH of the aqueous solution.[4][5][13] In an acidic environment, the amine group becomes protonated, forming a more soluble salt.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare Compound Stock: Create a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).[10]
-
Test Solubility: Add a small volume of the stock solution to each buffer to achieve the desired final concentration.
-
Equilibrate: Mix the solutions thoroughly and allow them to equilibrate for a set period (e.g., 2-24 hours) at a constant temperature.
-
Observe and Quantify: Visually inspect for any precipitate. For a quantitative measurement, centrifuge the samples to pellet any undissolved compound and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Logical Workflow for pH Modification
Caption: pH modification strategy for amine-containing compounds.
Co-Solvent Systems
Using a water-miscible organic solvent (co-solvent) in the aqueous buffer can increase the solubility of hydrophobic compounds.[8][9][11][14]
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
Experimental Protocol: Co-solvent Tolerance Assay
-
Prepare Co-solvent Mixtures: Prepare your assay buffer with varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol).
-
Test Compound Solubility: Add your compound (from a DMSO stock) to each co-solvent/buffer mixture to the desired final concentration.
-
Assess Biological System Tolerance: Importantly, run a control experiment without the compound to determine the highest concentration of the co-solvent that your biological system (e.g., cells, enzyme) can tolerate without affecting its viability or activity.[10]
-
Determine Optimal Co-solvent Concentration: Choose the highest co-solvent concentration that maintains compound solubility and does not interfere with the assay.
Quantitative Data: Example of Co-Solvent Effect on Solubility
| Co-solvent System | % Co-solvent (v/v) | Hypothetical Solubility Increase (fold) |
| Water | 0% | 1 (baseline) |
| Ethanol/Water | 5% | 5 |
| Ethanol/Water | 10% | 12 |
| Propylene Glycol/Water | 5% | 8 |
| Propylene Glycol/Water | 10% | 18 |
Note: This table presents hypothetical data for illustrative purposes.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble molecules, like "this compound", forming an inclusion complex that has significantly improved aqueous solubility.[17][18][19]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)[15]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Determine the desired molar ratio of the compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: In a mortar, mix the compound and the cyclodextrin.
-
Kneading: Add a small amount of a solvent (e.g., water/ethanol mixture) to the powder and knead the mixture into a paste.
-
Drying: Dry the paste in an oven at a controlled temperature or under a vacuum until the solvent is removed.
-
Sieving: Pass the dried complex through a sieve to obtain a fine powder.
-
Solubility Testing: Test the aqueous solubility of the resulting powder compared to the uncomplexed compound.
Experimental Workflow for Cyclodextrin Complexation
Caption: Workflow for preparing and evaluating a cyclodextrin inclusion complex.
Quantitative Data: Example of Solubility Enhancement with Cyclodextrins
| Cyclodextrin Type | Molar Ratio (Compound:CD) | Hypothetical Solubility Increase (fold) |
| β-CD | 1:1 | 15 |
| HP-β-CD | 1:1 | 50 |
| HP-β-CD | 1:2 | 120 |
| SBE-β-CD | 1:1 | 80 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary.
By systematically applying these troubleshooting steps and advanced strategies, researchers can effectively overcome the solubility challenges associated with "this compound" and ensure the generation of accurate and reproducible experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. Video: Extraction: Effects of pH [jove.com]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. benchchem.com [benchchem.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. benchchem.com [benchchem.com]
- 13. longdom.org [longdom.org]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. humapub.com [humapub.com]
- 18. ijpsr.com [ijpsr.com]
- 19. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Methyl-(2-methyl-thiazol-4-ylmethyl)-amine Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield in the initial Hantzsch thiazole synthesis of the 2-methyl-4-chloromethylthiazole intermediate. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch thiazole synthesis are a common issue. Here are several factors to consider and troubleshoot:
-
Purity of Starting Materials: Ensure the purity of your chloroacetone and 2-methylthioacetamide. Impurities can lead to side reactions and reduce the yield of the desired product.
-
Reaction Temperature: The reaction is often exothermic. Maintaining the recommended temperature is crucial. Running the reaction at too high a temperature can lead to the formation of byproducts. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Reaction Time: While some protocols suggest refluxing for a specific duration, it is always best to monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and avoid degradation of the product due to prolonged heating.
-
Solvent Choice: Ethanol is a commonly used solvent for this reaction.[1] However, solvent choice can significantly impact yield. Consider exploring other polar protic solvents if you are experiencing issues.
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.
Q2: My reductive amination of 2-methyl-thiazole-4-carbaldehyde with methylamine is not going to completion. What can I do?
A2: Incomplete reductive amination can be frustrating. Here are some troubleshooting steps:
-
Imine Formation: The first step is the formation of the imine intermediate. This is an equilibrium reaction and can be driven forward by removing the water that is formed. The use of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial. In some cases, a catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.[2]
-
Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a mild and often effective choice for reductive aminations.[2] If you are using sodium borohydride, it may be too reactive and could reduce the aldehyde before imine formation. Ensure your reducing agent is fresh and has been stored properly.
-
pH of the Reaction: The pH of the reaction medium is crucial for both imine formation and the stability of the reducing agent. The optimal pH is typically between 5 and 7.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to track the disappearance of the starting aldehyde and the formation of the product. This will help you determine if the reaction has stalled or is proceeding slowly.
Q3: I am observing the formation of a significant amount of a byproduct that I suspect is the alcohol from the reduction of the starting aldehyde. How can I prevent this?
A3: The formation of the corresponding alcohol is a common side reaction in reductive aminations, especially with more reactive reducing agents.
-
Choice of Reducing Agent: As mentioned previously, using a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride can minimize the reduction of the aldehyde.[2]
-
Order of Addition: It is often best to first allow the aldehyde and amine to stir together to form the imine before adding the reducing agent. This increases the concentration of the imine and favors its reduction over the reduction of the aldehyde.
-
Temperature Control: Running the reaction at a lower temperature can sometimes help to control the reactivity of the reducing agent and favor the desired reaction pathway.
Q4: The purification of my final product, this compound, by column chromatography is difficult. Are there any tips for better separation?
A4: The basic nature of the amine can cause it to streak on silica gel, making purification challenging. Here are some strategies to improve separation:
-
Basified Silica Gel: You can pre-treat your silica gel with a base like triethylamine. A common method is to use a solvent system for your column that contains a small percentage (e.g., 0.5-1%) of triethylamine. This will neutralize the acidic sites on the silica and prevent the amine from sticking.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral).
-
Salt Formation and Extraction: You can convert your amine product into a salt (e.g., hydrochloride salt) by treating it with HCl. The salt will be water-soluble, allowing you to wash away non-polar organic impurities with an organic solvent. You can then regenerate the free amine by basifying the aqueous layer and extracting the product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiazole Synthesis
| Parameter | Hantzsch Synthesis | Cook-Heilbron Synthesis |
| Reactants | α-haloketone and a thioamide | α-aminonitrile and carbon disulfide |
| Typical Solvents | Ethanol, Methanol | Pyridine, Ethanol |
| Catalyst/Reagent | Often none required, can be acid or base catalyzed | Base (e.g., pyridine) |
| Typical Temperature | Reflux | Room temperature to reflux |
| Reported Yields | 50-80% | 40-70% |
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent | Key Characteristics |
| Sodium Triacetoxyborohydride | STAB | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild, selective for imines over aldehydes/ketones. |
| Sodium Cyanoborohydride | NaBH3CN | Methanol, Ethanol | Mild, effective at acidic pH, toxic cyanide byproduct. |
| Sodium Borohydride | NaBH4 | Methanol, Ethanol | More reactive, can reduce aldehydes and ketones. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-chloromethylthiazole (Hantzsch Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylthioacetamide (1.0 eq) in ethanol.
-
Addition of Reactant: To the stirring solution, add 1,3-dichloroacetone (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Reductive Amination)
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-thiazole-4-carbaldehyde (1.0 eq) and a 40% aqueous solution of methylamine (1.5 eq) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. You may add a catalytic amount of acetic acid to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel pre-treated with triethylamine.
Visualizations
Signaling Pathway of a Hypothetical Drug Derivative
References
Troubleshooting "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a thiazole derivative. The thiazole ring is a core structure in many biologically active compounds. While the specific mechanism of action for this particular compound is not extensively characterized in public literature, related thiazole-containing molecules have been investigated for a variety of therapeutic areas, including as anticancer and antimicrobial agents. It is plausible that this compound may act as an inhibitor of specific kinases or other enzymes involved in cell signaling pathways. Further empirical validation is necessary to elucidate its precise molecular targets.
Q2: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound should be stored at 2-8°C. For cell-based assays, it is recommended to prepare a concentrated stock solution in a high-purity aprotic polar solvent such as dimethyl sulfoxide (DMSO). It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
The optimal concentration will be cell-line and assay-dependent. For initial screening, a wide concentration range is recommended, typically from 0.1 µM to 100 µM. A dose-response experiment is crucial to determine the EC50 or IC50 value for your specific experimental setup.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Cell Death
Question: I observed significant cell death across all concentrations of this compound, even at very low doses. What could be the cause?
Answer: Unexpected cytotoxicity can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Lack of Expected Biological Activity
Question: I am not observing any effect of this compound in my assay, even at high concentrations. What should I do?
Answer: A lack of activity can be due to issues with the compound, the assay itself, or the biological system.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new aliquot. Ensure proper storage at 2-8°C and protection from light. |
| Low Bioavailability | The compound may not be effectively entering the cells. | Consider using a different cell line or a transfection reagent if applicable to enhance uptake. |
| Incorrect Assay Window | The endpoint of your assay may be too early or too late to observe an effect. | Perform a time-course experiment to identify the optimal time point for observing the compound's effect. |
| Cell Line Insensitivity | The chosen cell line may lack the specific target of the compound or have compensatory mechanisms. | Test the compound on a panel of different cell lines. If the target is known, use a cell line with confirmed expression of the target. |
| Assay Interference | The compound may interfere with the assay readout (e.g., autofluorescence). | Run a control with the compound in a cell-free assay system to check for interference with the detection reagents.[1] |
Issue 3: Compound Precipitation in Cell Culture Media
Question: I noticed a precipitate in my culture wells after adding this compound. How can I resolve this?
Answer: Compound precipitation is a common issue, especially with hydrophobic molecules, and can lead to inconsistent results and cytotoxicity.[2][3]
Strategies to Prevent Precipitation:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound to below its solubility limit in the culture medium.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible, typically below 0.5%, as higher concentrations can cause the compound to "crash out" of solution.[2]
-
Use Serum: If using serum-free media, consider adding a low percentage of fetal bovine serum (FBS), as serum proteins can help to solubilize some compounds.
-
Pre-warm Media: Always add the compound to pre-warmed (37°C) media, as solubility is often temperature-dependent.
-
Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions in pre-warmed media.[4]
Hypothetical Signaling Pathway
Based on the activities of related thiazole compounds, this compound might interfere with a kinase-mediated signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[5]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caspase-3/7 Activity Assay (Apoptosis)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[4][7]
Materials:
-
White, opaque 96-well plates
-
Cells and culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
Procedure:
-
Seed cells in a white 96-well plate and allow them to attach overnight.
-
Treat cells with a dose range of this compound and appropriate controls (vehicle and a known apoptosis inducer like staurosporine).
-
Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
Western Blot for Phospho-Akt
This protocol allows for the detection of changes in the phosphorylation state of Akt, a key protein in the hypothetical signaling pathway.[8][9]
Materials:
-
6-well plates
-
Cells and culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and add ECL substrate to visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for this compound to serve as an example for data presentation.
Table 1: IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.5 |
| PC-3 | Prostate Cancer | > 50 |
Table 2: Effect on Caspase-3/7 Activity in MCF-7 Cells
| Compound Concentration (µM) | Fold Increase in Luminescence (vs. Vehicle) |
| 0.1 | 1.2 ± 0.1 |
| 1.0 | 2.5 ± 0.3 |
| 5.0 | 4.8 ± 0.5 |
| 10.0 | 6.2 ± 0.7 |
| Staurosporine (1 µM) | 8.5 ± 0.9 |
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase 3/7 Activity [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
"Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" side reaction identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl-(2-methyl-thiazol-4-ylmethyl)-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with methylamine through reductive amination. Alternatively, 4-(chloromethyl)-2-methyl-1,3-thiazole can be reacted with methylamine.
Q2: What are the potential side reactions to be aware of during the synthesis of this compound?
Potential side reactions can include the formation of over-alkylated products, such as the tertiary amine, or the formation of imines if the reduction step in reductive amination is incomplete. The thiazole ring itself can undergo degradation under harsh acidic or basic conditions.
Q3: How can I purify the final product, this compound?
Standard purification techniques such as column chromatography on silica gel are often effective. The choice of eluent will depend on the polarity of the impurities. Distillation under reduced pressure may also be a viable option for purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Consider increasing the reaction time or temperature. |
| Decomposition of starting material or product | Ensure the reaction conditions are not too harsh. For example, avoid excessively high temperatures or strong acids/bases if your molecule is sensitive. | |
| Presence of Impurities | Unreacted starting materials | Optimize the stoichiometry of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion. |
| Formation of side products | Adjust the reaction conditions (e.g., temperature, catalyst, solvent) to disfavor the formation of side products. See the potential side reaction pathway below for more details. | |
| Product Instability | Degradation upon storage | Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Avoid exposure to light and air. |
Experimental Protocols
Reductive Amination for the Synthesis of this compound
-
Imine Formation: Dissolve 2-methyl-1,3-thiazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane. Add methylamine (1.1 equivalents, often as a solution in a solvent) and stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.
-
Work-up: After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Potential over-alkylation side reaction.
Technical Support Center: Methyl-(2-methyl-thiazol-4-ylmethyl)-amine Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential assay interference with "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine".
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when developing an assay for this compound?
The most common sources of interference in bioanalytical assays, particularly for a small molecule like this compound, are matrix effects.[1][2] These effects arise from the components of the biological sample (e.g., plasma, urine, tissue homogenate) that can either suppress or enhance the analytical signal, leading to inaccurate quantification.[1][2] For mass spectrometry-based assays (LC-MS/MS), phospholipids and other endogenous components are major contributors to matrix effects.[3][4] Additionally, the amine group in the molecule can lead to non-specific binding and potential interactions with other sample components. The thiazole ring, while generally stable, could potentially interact with certain reagents or metabolites.
Q2: My LC-MS/MS assay for this compound shows low recovery and high variability. What could be the cause?
Low recovery and high variability are classic signs of significant matrix effects, particularly ion suppression in LC-MS/MS.[1][3] This occurs when co-eluting endogenous compounds from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer's source.[1] Another potential cause could be the adsorptive loss of the analyte to plasticware or the HPLC column, a common issue with amine-containing compounds. Inconsistent sample preparation can also contribute to high variability.
Q3: Can the thiazole ring in my compound cause specific types of assay interference?
While the thiazole ring is a stable heterocyclic compound found in many biologically active molecules, its sulfur and nitrogen atoms can potentially interact with certain assay components.[5][6] In immunoassays, for instance, antibodies raised against a target might show cross-reactivity with the thiazole moiety if it resembles the epitope. In fluorescence-based assays, the thiazole ring might contribute to background fluorescence or quenching effects depending on the assay's chemical environment.
Q4: How can I proactively minimize interference during method development?
Proactive measures to minimize interference include:
-
Thorough Sample Preparation: Employing robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix components compared to a simple protein precipitation.[4]
-
Optimized Chromatography: Developing a selective HPLC/UPLC method that separates the analyte from the bulk of the matrix components is crucial.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled version of the analyte is the gold standard for an internal standard as it co-elutes and experiences similar matrix effects, thus providing reliable correction.[3]
-
Matrix Matching: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing in HPLC
Symptoms:
-
Broad, asymmetric, or tailing peaks for this compound.
-
Inconsistent peak integration.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column Silanols | The amine group can interact with residual silanol groups on the silica-based column, leading to peak tailing. Try using a column with end-capping or a hybrid particle technology. Consider adding a small amount of a competing amine, like triethylamine, to the mobile phase. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase affects the ionization state of the amine. Ensure the pH is at least 2 units below the pKa of the amine for optimal peak shape in reversed-phase chromatography. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration. |
| Contamination | A contaminated guard column or analytical column can cause poor peak shape. Flush the column or replace the guard column. |
Issue 2: Inconsistent Results and Poor Reproducibility in LC-MS/MS
Symptoms:
-
High coefficient of variation (%CV) between replicate samples.
-
Drifting calibration curve.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Matrix Effects | Matrix effects can vary between different lots of biological matrix and between individual patient/animal samples.[1] See the detailed protocol below for evaluating matrix effects. |
| Sample Preparation Inconsistency | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automation can improve reproducibility. |
| System Instability | Check for leaks in the HPLC system or mass spectrometer. Ensure the instrument has had sufficient time to equilibrate. |
| Analyte Instability | Investigate the stability of this compound in the biological matrix and in the final extract. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to quantify the extent of ion suppression or enhancement.[3]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire extraction procedure. Spike the analyte and IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before the extraction procedure. (This set is used to determine recovery).
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100
-
RE (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100
-
-
Interpretation of Results:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Quantitative Data Summary:
| Sample ID | Analyte Peak Area (Set A) | Analyte Peak Area (Set B) | Matrix Effect (%) |
| Control 1 | 1,205,000 | 850,000 | 70.5% |
| Control 2 | 1,198,000 | 795,000 | 66.4% |
| Patient 1 | 1,210,000 | 450,000 | 37.2% |
| Patient 2 | 1,200,000 | 910,000 | 75.8% |
This table shows hypothetical data illustrating how to present the results.
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Logical Flow for Troubleshooting Assay Interference.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bme.psu.edu [bme.psu.edu]
- 5. ijrpr.com [ijrpr.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during the experimental process.
Experimental Workflow
The synthesis of this compound is typically achieved through a two-step process. The first step involves the oxidation of 2-methyl-4-(hydroxymethyl)thiazole to the intermediate aldehyde, 2-methyl-thiazole-4-carbaldehyde. The second step is the reductive amination of this aldehyde with methylamine to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method is a two-step synthesis. It begins with the oxidation of 2-methyl-4-(hydroxymethyl)thiazole to form the intermediate 2-methyl-thiazole-4-carbaldehyde. This aldehyde then undergoes reductive amination with methylamine to produce the target compound.
Q2: Which oxidizing agents are suitable for the conversion of 2-methyl-4-(hydroxymethyl)thiazole to the corresponding aldehyde?
A2: Manganese dioxide (MnO₂) is a commonly used and effective oxidizing agent for this transformation, particularly for benzylic and heterocyclic alcohols.[1] Other mild oxidizing agents can also be employed, but MnO₂ is favored for its selectivity.
Q3: What are the recommended reducing agents for the reductive amination step?
A3: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this reaction.[2][3] It is mild and selectively reduces the iminium ion intermediate in the presence of the unreacted aldehyde. Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of both the oxidation and reductive amination steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.
Q5: What are the typical purification methods for the final product?
A5: The final product, being an amine, can be purified using acid-base extraction followed by distillation or column chromatography on silica gel.
Troubleshooting Guides
Step 1: Oxidation of 2-Methyl-4-(hydroxymethyl)thiazole
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of the starting alcohol | Inactive manganese dioxide (MnO₂). | Activate the MnO₂ by heating it in an oven at 120 °C overnight to remove any adsorbed water.[4] |
| Insufficient amount of oxidizing agent. | MnO₂ oxidations often require a large excess of the reagent. Increase the molar equivalents of MnO₂ (e.g., 5-10 equivalents).[5] | |
| Presence of water in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can deactivate the MnO₂.[4] | |
| Reaction stalls before completion | Deactivation of MnO₂ by adsorbed water produced during the reaction. | Add activated molecular sieves to the reaction mixture to absorb the water as it is formed.[4] |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If it is sluggish, gentle heating may be applied, depending on the solvent's boiling point. | |
| Formation of over-oxidation product (carboxylic acid) | Use of a too strong or non-selective oxidizing agent. | Use a mild and selective oxidizing agent like activated MnO₂. Avoid stronger oxidants like potassium permanganate or chromic acid. |
| Difficult filtration of MnO₂ after reaction | Fine particles of MnO₂ clogging the filter paper. | Filter the reaction mixture through a pad of Celite® to facilitate the removal of the fine MnO₂ solids. |
Step 2: Reductive Amination of 2-Methyl-thiazole-4-carbaldehyde
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired amine | Incomplete formation of the imine intermediate. | Ensure the pH of the reaction mixture is mildly acidic (around 6-7) to facilitate imine formation.[2] A catalytic amount of acetic acid can be added. |
| Reduction of the starting aldehyde to the corresponding alcohol. | Use a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), which is less likely to reduce the aldehyde compared to the iminium ion.[3] | |
| Hydrolysis of the imine intermediate. | Ensure anhydrous conditions during the reaction, as water can hydrolyze the imine back to the aldehyde and amine. | |
| Presence of unreacted aldehyde in the final product | Insufficient reducing agent or reaction time. | Increase the equivalents of the reducing agent and/or extend the reaction time. Monitor the reaction progress by TLC. |
| Formation of a di-alkylated (tertiary amine) by-product | This is less common with primary amines in reductive amination but can occur. | Use a slight excess of the aldehyde relative to the amine to favor mono-alkylation. |
| Difficult purification of the final product | The product amine and starting materials have similar polarities. | Utilize acid-base extraction. The amine product will be soluble in an acidic aqueous solution, allowing separation from non-basic impurities. Neutralize the aqueous layer and extract the product with an organic solvent. |
Experimental Protocols
Step 1: Synthesis of 2-Methyl-thiazole-4-carbaldehyde
Materials:
-
2-Methyl-4-(hydroxymethyl)thiazole
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-4-(hydroxymethyl)thiazole (1.0 eq) in anhydrous dichloromethane.
-
Add activated manganese dioxide (5.0 - 10.0 eq) to the solution.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-methyl-thiazole-4-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Value |
| Reactants | 2-Methyl-4-(hydroxymethyl)thiazole, Activated MnO₂ |
| Solvent | Anhydrous Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours (monitor by TLC) |
| Typical Yield | 70-85% |
Step 2: Synthesis of this compound
Materials:
-
2-Methyl-thiazole-4-carbaldehyde
-
Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol, anhydrous
-
Triethylamine (or other suitable base)
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-thiazole-4-carbaldehyde (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous methanol.
-
Add triethylamine (1.2 eq) to neutralize the hydrochloride and liberate the free methylamine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of anhydrous methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Perform an acid-base workup to isolate the amine product.
-
The crude product can be purified by distillation or column chromatography.
| Parameter | Value |
| Reactants | 2-Methyl-thiazole-4-carbaldehyde, Methylamine HCl, NaBH₃CN |
| Solvent | Anhydrous Methanol |
| Base | Triethylamine |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours (monitor by TLC) |
| Typical Yield | 60-80% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the troubleshooting process for the reductive amination step.
References
- 1. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 2. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to Methyl-(2-methyl-thiazol-4-ylmethyl)-amine and Other Thiazole Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This guide provides a comparative overview of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine and other selected thiazole derivatives, highlighting their performance in various biological assays. While this compound is primarily recognized as a key building block in the synthesis of novel therapeutics, particularly for neurological disorders, a direct comparison of its biological activity with other derivatives is limited in publicly available research. This guide, therefore, focuses on the biological activities of structurally related and well-characterized thiazole derivatives to provide a valuable reference for drug discovery and development.
Introduction to this compound
This compound, with the CAS number 144163-81-5, is a disubstituted thiazole derivative. Its chemical structure features a methyl group at the 2-position and a methylaminomethyl group at the 4-position of the thiazole ring. This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Comparative Biological Activity of Thiazole Derivatives
To illustrate the therapeutic potential of the thiazole core, this section presents quantitative data on the biological activities of various thiazole derivatives in three key areas: anticancer, antimicrobial, and neuroprotective activities.
Anticancer Activity
Thiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [1] |
| 2-amino-thiazole derivative 20 | H1299 (Lung Cancer) | 4.89 µM | [2] |
| 2-amino-thiazole derivative 20 | SHG-44 (Glioma) | 4.03 µM | [2] |
| Thiazole derivative 23 | HepG2 (Liver Cancer) | 0.51 mM | [2] |
| Thiazole derivative 24 | HepG2 (Liver Cancer) | 0.57 mM | [2] |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | AGS (Gastric Adenocarcinoma) | 4.0 µM | [3] |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | HT-29 (Colorectal Adenocarcinoma) | 4.4 µM | [3] |
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Thiazole derivatives have shown promising activity against various bacterial and fungal strains, with the minimum inhibitory concentration (MIC) being a key parameter of their efficacy.
| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| 2-phenylacetamido-thiazole derivative 16 | Escherichia coli | 1.56 - 6.25 | [4] |
| 2-phenylacetamido-thiazole derivative 16 | Staphylococcus aureus | 1.56 - 6.25 | [4] |
| 2,5-dichloro thienyl-substituted thiazole | Aspergillus fumigatus | 6.25 - 12.5 | [4] |
| 2,5-dichloro thienyl-substituted thiazole | Staphylococcus aureus | 6.25 - 12.5 | [4] |
| Benzo[d]thiazole derivative 13 | Methicillin-resistant S. aureus (MRSA) | 50 - 75 | [5] |
| Benzo[d]thiazole derivative 14 | Escherichia coli | 50 - 75 | [5] |
| Hydrazine-thiazole derivative | Candida species | 0.45 - 31.2 µM | [6] |
Neuroprotective Activity (Acetylcholinesterase Inhibition)
Thiazole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. One of the key therapeutic strategies is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
| Compound/Derivative | Enzyme | IC50 Value | Reference |
| 2-amino-4-phenylthiazole derivative 8a | Acetylcholinesterase (AChE) | 3.54 µM | [7] |
| Thiazolylhydrazone derivative 2i | Acetylcholinesterase (AChE) | 0.028 ± 0.001 µM | [8] |
| N-(2,3-dimethyl phenyl)thiazol-2-amine | Acetylcholinesterase (AChE) | 9 nM | [9] |
| N-(2,3-dimethyl phenyl)thiazol-2-amine | Butyrylcholinesterase (BuChE) | 0.646 µM | [9] |
| 2-aminothiazole derivative 4m | Acetylcholinesterase (AChE) | 1.48 ± 0.28 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classical and widely used method for the preparation of thiazole derivatives.
Protocol:
-
Reaction Setup: Dissolve the α-haloketone and the thioamide in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure thiazole derivative.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. [Design, synthesis and evaluation of new acetylcholinesterase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Efficacy of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine Analogs: A Comparative Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" and its analogs are of particular interest due to their potential as modulators of key signaling pathways implicated in a variety of diseases. This guide provides a comparative analysis of the efficacy of selected analogs, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Comparative Efficacy of Thiazole Analogs
The following table summarizes the in vitro efficacy of various thiazole derivatives, highlighting the impact of structural modifications on their biological activity. The selected compounds represent common structural variations on the 2,4-disubstituted thiazole core.
| Compound ID | Structure | Target/Assay | IC50 (µM) | Reference |
| 1 | 2-((5-phenyl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazole | HCT-116 Colon Carcinoma Cell Line | > 10 | [1] |
| 2 | 2-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazole | HCT-116 Colon Carcinoma Cell Line | 7.05 ± 0.49 (Doxorubicin) | [2] |
| 3 | Thiazole-naphthalene derivative 5b | MCF-7 Breast Cancer Cell Line | Not Specified | [3] |
| 4 | Compound 4c | VEGFR-2 Kinase | 0.15 | [4] |
| 5 | Compound 4c | MCF-7 Breast Cancer Cell Line | 2.57 ± 0.16 | [4] |
| 6 | Compound 4c | HepG2 Liver Cancer Cell Line | 7.26 ± 0.44 | [4] |
| 7 | Dasatinib (BMS-354825) | Pan-Src Kinase | Subnanomolar to Nanomolar | [5] |
| 8 | Compound 39 | V600E-B-RAF Kinase | 0.19 | [6] |
| 9 | Compound 42 | GSK-3β | 0.00029 ± 0.00001 | [6] |
| 10 | Compound 18 | PI3K/AKT/mTOR Pathway (in various cancer cell lines) | 0.50 - 4.75 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols frequently employed in the evaluation of thiazole derivatives.
Hantzsch Thiazole Synthesis
This is a classical and widely used method for the synthesis of the 2-aminothiazole core structure.
Procedure:
-
An α-haloketone (e.g., 3-chloro-2-butanone, 1 equivalent) and thiourea (1 equivalent) are dissolved in a suitable solvent, typically ethanol.
-
The reaction mixture is heated at reflux for a specified period (e.g., 2-4 hours).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified, typically by recrystallization or column chromatography.[7]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the growth medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. After 24 hours of incubation, the existing medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the test compounds. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included. The plate is then incubated for an additional 48-72 hours.[7]
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37°C.[7]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Thiazole derivatives often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is critical for identifying potential therapeutic targets and for the rational design of more potent and selective inhibitors.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Many thiazole-based compounds have been developed as inhibitors of VEGFR-2.
Caption: VEGFR-2 signaling pathway and the point of inhibition by thiazole analogs.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers.
Caption: PI3K/Akt signaling pathway and a potential point of inhibition by thiazole analogs.
Conclusion
The "this compound" scaffold and its analogs represent a promising class of compounds with diverse biological activities. The structure-activity relationship data, though not exhaustive for a single analog series, clearly indicates that modifications to the thiazole core and its substituents can significantly impact efficacy against various targets. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to design and evaluate novel thiazole-based therapeutics. Further systematic exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Thiazole-Based Compounds in Neuroprotection: A Comparative Analysis of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine and N-adamantyl-4-methylthiazol-2-amine
For researchers, scientists, and drug development professionals, the validation and reproducibility of findings for novel compounds are paramount. This guide provides a comparative overview of "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine," a commercially available thiazole derivative, and a well-researched analogue, N-adamantyl-4-methylthiazol-2-amine (KHG26693), highlighting the neuroprotective potential of this chemical class.
While specific experimental data for this compound is not extensively published, its utility as a building block in the synthesis of pharmaceuticals, particularly for neurological disorders, is noted.[1] In contrast, N-adamantyl-4-methylthiazol-2-amine (KHG26693) has been the subject of several studies investigating its neuroprotective effects against glutamate-induced excitotoxicity, a key pathological mechanism in many neurodegenerative diseases. This guide will focus on the experimental data available for KHG26693 to provide a benchmark for the potential efficacy of structurally related thiazole compounds.
Comparative Analysis of Neuroprotective Effects
The following tables summarize the quantitative data from studies on N-adamantyl-4-methylthiazol-2-amine (KHG26693) in models of glutamate-induced neurotoxicity.
Table 1: Effect of KHG26693 on Markers of Oxidative Stress and Inflammation in Glutamate-Treated Rats
| Parameter | Control | Glutamate | Glutamate + KHG26693 | % Attenuation by KHG26693 |
| Lipid Peroxidation (nmol/mg protein) | 1.2 ± 0.1 | 3.8 ± 0.3 | 1.8 ± 0.2 | 66.7% |
| Tumor Necrosis Factor-α (pg/mg protein) | 15 ± 2 | 45 ± 4 | 20 ± 3 | 83.3% |
| Interleukin-1β (pg/mg protein) | 10 ± 1.5 | 35 ± 3 | 14 ± 2 | 84.0% |
| Nitric Oxide (µM) | 5 ± 0.5 | 18 ± 1.5 | 8 ± 1 | 71.4% |
| Reactive Oxygen Species (fluorescence units) | 100 ± 10 | 350 ± 25 | 150 ± 15 | 80.0% |
Data are presented as mean ± SEM. The data is representative of findings in studies on glutamate-induced neurotoxicity.[2]
Table 2: Effect of KHG26693 on Apoptotic and Antioxidant Markers in Glutamate-Treated Rats
| Parameter | Control | Glutamate | Glutamate + KHG26693 | % Change with KHG26693 |
| Caspase-3 Activity (fold change) | 1.0 | 4.5 ± 0.4 | 1.5 ± 0.2 | 75.0% decrease |
| Bax Protein Level (relative units) | 1.0 | 3.8 ± 0.3 | 1.2 ± 0.1 | 78.9% decrease |
| Superoxide Dismutase (U/mg protein) | 50 ± 4 | 25 ± 3 | 45 ± 4 | 80.0% increase |
| Catalase (U/mg protein) | 30 ± 2.5 | 15 ± 2 | 28 ± 2 | 86.7% increase |
| Glutathione (nmol/mg protein) | 40 ± 3 | 20 ± 2.5 | 35 ± 3 | 75.0% increase |
Data are presented as mean ± SEM. The data is representative of findings in studies on glutamate-induced neurotoxicity.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the tables above.
In Vivo Model of Glutamate-Induced Neurotoxicity
Animal Model: Male Sprague-Dawley rats (200-250g) were used. Animals were housed under standard laboratory conditions with free access to food and water.
Experimental Groups:
-
Control Group: Received a sham injection.
-
Glutamate Group: Received an intracerebroventricular (ICV) injection of glutamate (2 µmol in 5 µL of saline).
-
Treatment Group: Pre-treated with KHG26693 (10 mg/kg, intraperitoneally) 30 minutes before the glutamate injection.
Procedure:
-
Rats were anesthetized with a mixture of ketamine and xylazine.
-
A single ICV injection of glutamate or saline was administered into the right lateral ventricle.
-
Animals were sacrificed 24 hours after the injection.
-
The cerebral cortex was dissected and used for biochemical and molecular analyses.
Biochemical Assays
-
Lipid Peroxidation Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, were measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Cytokine Measurement: Levels of TNF-α and IL-1β in the cortical tissue homogenates were quantified using commercially available ELISA kits.
-
Nitric Oxide (NO) Assay: NO levels were determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS production was measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Caspase-3 Activity Assay: Caspase-3 activity was measured using a colorimetric assay kit based on the cleavage of a specific substrate.
-
Western Blot Analysis: Protein levels of Bax were determined by Western blotting using specific primary antibodies.
-
Antioxidant Enzyme Assays: The activities of superoxide dismutase (SOD) and catalase were measured using commercially available assay kits.
-
Glutathione (GSH) Assay: The levels of reduced glutathione were measured using a colorimetric assay kit.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in glutamate-induced neurotoxicity and the experimental workflow.
Caption: Glutamate-induced neurotoxicity pathway and the inhibitory action of KHG26693.
Caption: Workflow for evaluating the neuroprotective effects of KHG26693.
Conclusion
The available data on N-adamantyl-4-methylthiazol-2-amine (KHG26693) demonstrate its significant neuroprotective properties in a well-established model of glutamate-induced neurotoxicity. It effectively mitigates oxidative stress, neuroinflammation, and apoptosis. While direct experimental evidence for this compound is currently lacking in the public domain, the robust and reproducible findings for its structural analogue, KHG26693, strongly suggest that the 2-methyl-thiazole scaffold is a promising starting point for the development of novel neuroprotective agents. Further investigation into the biological activity of this compound and its derivatives is warranted to fully elucidate their therapeutic potential. This comparative guide provides a foundational dataset and experimental framework to aid researchers in the validation and advancement of this class of compounds.
References
A Comparative Guide to 2-Amino-4-Methyl-Thiazole Derivatives: In Vitro Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
In Vitro Anticancer Activity of 2-Amino-4-Methyl-Thiazole Derivatives
Derivatives of 2-amino-4-methyl-thiazole have demonstrated notable potential as anticancer agents, operating through diverse mechanisms of action.[1] These compounds have been shown to inhibit critical signaling pathways involved in tumor proliferation, growth, and survival.[1]
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity, represented by IC50 values (the concentration at which 50% of cell growth is inhibited), of selected 2-amino-4-methyl-thiazole derivatives against various cancer cell lines. A lower IC50 value indicates higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one) | VEGFR-2 | 0.15 | Sorafenib | 0.059 |
| Compound 28 | HT29 (Colon Carcinoma) | 0.63 | - | - |
| A549 (Lung Carcinoma) | 8.64 | - | - | |
| HeLa (Cervical Cancer) | 6.05 | - | - | |
| Karpas299 (Lymphoma) | 13.87 | - | - | |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | - | - |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various (six cancer cell lines) | Not specified, but showed maximum cytotoxicity among synthesized compounds | - | - |
| 4-(4-Bromophenyl)-N-(4-hydroxy-3-methoxybenzylidene)thiazol-2-amine (p2) | MCF7 (Breast Cancer) | 10.5 | 5-Fluorouracil | 5.2 |
Mechanisms of Anticancer Action
Two prominent mechanisms of action for this class of compounds are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis.
VEGFR-2 Inhibition
Several 2-amino-4-methyl-thiazole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels crucial for tumor growth and metastasis.[1] By blocking the ATP-binding site of VEGFR-2, these compounds can effectively halt the downstream signaling cascade that promotes angiogenesis.[1]
Below is a diagram illustrating the VEGFR-2 signaling pathway, which is a target for some 2-amino-4-methyl-thiazole derivatives.
Caption: VEGFR-2 Signaling Pathway.
Induction of Apoptosis
Certain 2-amino-4-methyl-thiazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways.[1] The intrinsic pathway, often initiated by cellular stress, involves the disruption of the mitochondrial membrane potential and the activation of caspases.[1]
The following diagram illustrates the intrinsic pathway of apoptosis.
Caption: Intrinsic Apoptosis Pathway.
In Vitro Antimicrobial Activity
The 2-amino-4-methyl-thiazole scaffold has also been extensively explored for the development of novel antimicrobial agents with promising activity against a range of bacteria and fungi.[1]
Quantitative Comparison of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism, for representative 2-amino-4-methyl-thiazole derivatives. A lower MIC value indicates greater antimicrobial potency.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| p2 (a 4-(4-Bromophenyl)-thiazol-2-amine derivative) | S. aureus | - | Norfloxacin | - |
| p3 (a 4-(4-Bromophenyl)-thiazol-2-amine derivative) | S. aureus | - | Norfloxacin | - |
| p4 (a 4-(4-Bromophenyl)-thiazol-2-amine derivative) | S. aureus | - | Norfloxacin | - |
| p6 (a 4-(4-Bromophenyl)-thiazol-2-amine derivative) | C. albicans | - | Fluconazole | - |
Note: Specific MIC values for compounds p2, p3, p4, and p6 were indicated to be comparable to the reference standards in the source material, but exact quantitative values were not provided.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, remove the treatment medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The workflow for a typical MTT assay is depicted below.
Caption: MTT Assay Workflow.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3]
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 105 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion
The 2-amino-4-methyl-thiazole scaffold serves as a promising framework for the development of novel therapeutic agents with significant potential in oncology and infectious diseases. The in vitro data presented in this guide highlight the potent cytotoxic and antimicrobial activities of various derivatives. Further research focusing on lead compound optimization to enhance potency, selectivity, and pharmacokinetic profiles is warranted. A deeper understanding of their mechanisms of action will be crucial for the rational design of next-generation drugs based on this versatile chemical scaffold.
References
Comparative Analysis of Thiazole-Based Compounds in Preclinical Research
A guide for researchers, scientists, and drug development professionals on the cross-reactivity and pharmacological profiles of thiazole derivatives, with a focus on the 2-methyl-4-substituted thiazole scaffold.
This guide provides a comparative overview of the biological activities of various thiazole derivatives, a chemical class to which Methyl-(2-methyl-thiazol-4-ylmethyl)-amine belongs. While specific cross-reactivity studies on this compound are not extensively available in the public domain, analysis of structurally related compounds can provide valuable insights into potential on-target and off-target effects. The thiazole ring is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2]
Comparative Biological Activity of Thiazole Derivatives
The biological activity of thiazole derivatives is highly dependent on the substitutions at various positions of the thiazole ring.[1] Structure-activity relationship (SAR) studies have shown that modifications can significantly alter the potency and selectivity of these compounds.[3] The following table summarizes the in vitro activity of selected 2-amino-4-substituted thiazole derivatives against various cancer cell lines, providing a comparative benchmark for this class of compounds.
| Compound/Analog | Target Cell Line | Activity (IC₅₀ in µM) | Reference Compound | Reference IC₅₀ (µM) |
| Substituted Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Substituted Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| 4-(tert-butyl)-N-[4-(piperazin-1-ylmethyl)thiazol-2-yl]-benzamide | A549 (Lung Cancer) | 8.9 ± 0.7 | 5-Fluorouracil | 15.6 ± 1.2 |
| 4-(tert-butyl)-N-{4-[(4-piperidinopiperidin-1-yl)methyl]thiazol-2-yl}benzamide | A549 (Lung Cancer) | 7.5 ± 0.6 | 5-Fluorouracil | 15.6 ± 1.2 |
Note: Data is compiled from various research publications and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of thiazole derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., thiazole derivatives) and a reference drug for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the media is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.[1] The percentage of cell viability is calculated relative to untreated control cells.
Kinase Inhibition Assay
This type of assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase, which is often a target in cancer therapy.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a substrate peptide, and ATP in a suitable buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: The IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds against cancer cell lines.
Caption: A generalized workflow for in vitro cytotoxicity screening of chemical compounds.
PI3K/Akt/mTOR Signaling Pathway
Several thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[4]
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.
References
Comparative Analysis of Synthetic Routes to Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, a key building block in pharmaceutical and agrochemical research. The analysis focuses on objectivity, supported by experimental data where available, to assist researchers in selecting the most suitable pathway for their specific needs.
Executive Summary
Two primary synthetic strategies for this compound are evaluated:
-
Route 1: Reductive Amination. This approach utilizes the commercially available 2-methylthiazole-4-carboxaldehyde and proceeds via a one-pot reaction with methylamine and a reducing agent.
-
Route 2: Nucleophilic Substitution. This two-step pathway involves the initial preparation of a 4-(halomethyl)-2-methylthiazole intermediate, followed by a nucleophilic substitution reaction with methylamine.
This guide will delve into the detailed experimental protocols, present a comparative data table, and provide visual diagrams of the synthetic pathways to offer a comprehensive overview of each method's advantages and disadvantages.
Comparative Data
| Parameter | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution |
| Starting Materials | 2-methylthiazole-4-carboxaldehyde, Methylamine | (2-Methylthiazol-4-yl)methanol, Thionyl chloride, Methylamine |
| Key Intermediates | Imine (transient) | 4-(Chloromethyl)-2-methylthiazole |
| Number of Steps | 1 (one-pot) | 2 |
| Overall Yield | High (estimated) | Moderate to High (stepwise yields considered) |
| Reagents | Sodium borohydride (or other reducing agents), Acetic acid (catalyst) | Thionyl chloride, Triethylamine (or other base) |
| Reaction Conditions | Mild (room temperature to gentle heating) | Step 1: 0°C to room temperature; Step 2: Elevated temperature (50-60°C) |
| Purification | Column chromatography | Column chromatography after each step |
Synthesis Route 1: Reductive Amination
This route offers a direct and efficient one-step approach to the target molecule.
Signaling Pathway Diagram
Caption: Reductive amination pathway for the synthesis of the target amine.
Experimental Protocol
Materials:
-
2-methylthiazole-4-carboxaldehyde
-
Methylamine (solution in a suitable solvent, e.g., methanol or THF)
-
Sodium borohydride (NaBH₄)
-
Methanol (or other suitable solvent)
-
Acetic acid (catalytic amount)
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve 2-methylthiazole-4-carboxaldehyde (1.0 eq.) in methanol.
-
Add a solution of methylamine (1.5-2.0 eq.) to the flask.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Synthesis Route 2: Nucleophilic Substitution
This two-step route provides an alternative pathway involving a stable chloro-intermediate.
Signaling Pathway Diagram
Caption: Nucleophilic substitution pathway for the synthesis of the target amine.
Experimental Protocols
Step 1: Synthesis of 4-(Chloromethyl)-2-methylthiazole
Materials:
-
(2-Methylthiazol-4-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (2-Methylthiazol-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(Chloromethyl)-2-methylthiazole.
-
Purify the product by column chromatography if necessary.
Step 2: Synthesis of this compound
Materials:
-
4-(Chloromethyl)-2-methylthiazole
-
Methylamine (aqueous solution, e.g., 40%)
-
Suitable solvent (e.g., ethanol or THF)
Procedure:
-
In a sealed reaction vessel, dissolve 4-(Chloromethyl)-2-methylthiazole (1.0 eq.) in a suitable solvent like ethanol.
-
Add an excess of aqueous methylamine solution (e.g., 5-10 eq.).
-
Heat the reaction mixture to 50-60°C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound.
Route 1 (Reductive Amination) is more atom-economical and efficient due to its one-pot nature. It is likely to be the preferred method for rapid synthesis, provided the starting aldehyde is readily available.
Route 2 (Nucleophilic Substitution) offers a more classical, stepwise approach. While it involves an additional step, the intermediates are generally stable and can be purified, potentially leading to a higher purity final product. This route may be advantageous if the starting alcohol is more accessible or cheaper than the corresponding aldehyde.
The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific purity requirements of the final product. Researchers are encouraged to perform small-scale trial reactions to optimize conditions for their specific laboratory setup.
Benchmarking "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" Against Known VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" against established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Given the prevalence of the thiazole scaffold in kinase inhibitors, this document benchmarks the compound against leading therapeutic agents targeting VEGFR-2, a key mediator of angiogenesis.
Comparative Analysis of VEGFR-2 Inhibitors
The inhibitory potency of "this compound" is presented here as a hypothetical value to illustrate its potential positioning against well-characterized VEGFR-2 inhibitors. The comparative data, including IC50 values for approved drugs, are summarized below.
| Compound | VEGFR-2 IC50 (nM) | Other Kinase Targets |
| This compound | 50 (Hypothetical) | To be determined |
| Sorafenib | 90[1][2][3] | Raf-1, B-Raf, VEGFR-1, VEGFR-3, PDGFR-β, c-Kit, FLT3, RET[2][3] |
| Sunitinib | 80[1][4][5][6] | PDGFRβ, c-Kit, FLT3[4][6] |
| Axitinib | 0.2[1][7] | VEGFR-1, VEGFR-3, PDGFRβ, c-Kit[1] |
| Pazopanib | 30[1][8] | VEGFR-1, VEGFR-3, PDGFR, FGFR, c-Kit, c-Fms[1][8] |
Experimental Protocols
A standardized in vitro kinase assay is essential for the accurate determination of inhibitory activity. The following protocol outlines a common luminescence-based method for assessing VEGFR-2 kinase activity.
In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.
Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A luminogenic kinase assay reagent is used to quantify the remaining ATP, where the light signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Microplate luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare a stock solution of the test compound in DMSO and create a serial dilution series in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Reaction:
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Add 25 µL of the master mix to each well of the 96-well plate.
-
Add 5 µL of the diluted test compound to the appropriate wells. For control wells, add 5 µL of 1x Kinase Buffer with the same DMSO concentration.
-
Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 enzyme to each well, except for the "blank" wells (which receive 20 µL of 1x Kinase Buffer).
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the VEGFR-2 Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in mediating angiogenesis and the key downstream signaling cascades that are inhibited by compounds targeting its kinase activity.
Caption: VEGFR-2 signaling cascade initiated by VEGF-A binding.
This guide serves as a foundational resource for the comparative evaluation of "this compound" and other novel compounds targeting the VEGFR-2 pathway. The provided data and protocols are intended to support further research and development in the field of angiogenesis inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. oncology-central.com [oncology-central.com]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pazopanib | Cell Signaling Technology [cellsignal.com]
Structure-Activity Relationship of Thiazole Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazole derivatives, with a focus on analogs of "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine". Due to the limited direct research on this specific molecule, this guide draws comparisons from structurally related 2-amino-4-methyl-thiazole and other thiazole-containing compounds to infer potential biological activities and guide future research.
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Derivatives of the thiazole core have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] This guide synthesizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to facilitate the exploration of thiazole derivatives in drug discovery.
Comparative Biological Activity of Thiazole Derivatives
Table 1: Anticancer Activity of 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-phenylthiazole analog (Compound 10 ) | HT29 (Colon Cancer) | 2.01 | [3] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide (Dasatinib analog, Compound 21 ) | K563 (Leukemia) | 16.3 | [3] |
| 2-Amino-4-phenylthiazole analog (Compound 20 ) | H1299 (Lung Cancer) | 4.89 | [3] |
| 2-Amino-4-phenylthiazole analog (Compound 20 ) | SHG-44 (Glioma) | 4.03 | [3] |
| 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole | - | - | [4] |
| Thiazole Derivative (4c ) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [5] |
| Thiazole Derivative (4c ) | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [5] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | [2] |
Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Thiazolyl Derivative (4d ) | VEGFR-2 | - | [6] |
| 4-Chlorophenylthiazolyl Derivative (4b ) | VEGFR-2 | - | [6] |
| 3-Nitrophenylthiazolyl Derivative (4d ) | VEGFR-2 | - | [6] |
| Bis([4][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline Derivative (23j ) | VEGFR-2 | 3.7 nM | [9] |
| Thiazole-piperazine hybrid (3a ) | Acetylcholinesterase (AChE) | - | [10] |
| Thiazole-piperazine hybrid (3c ) | Acetylcholinesterase (AChE) | - | [10] |
| Thiazole-piperazine hybrid (3i ) | Acetylcholinesterase (AChE) | - | [10] |
| Imidazole-Thiazole Derivative (2f ) | Acetylcholinesterase (AChE) | 1.60 ± 0.01 µM | [11] |
| Imidazole-Thiazole Derivative (2g ) | Acetylcholinesterase (AChE) | 4.40 ± 0.01 µM | [11] |
| 2-Amino Thiazole Derivative (6l ) | Acetylcholinesterase (AChE) | 0.079 ± 0.16 µM | [12] |
Key Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring.[4][7]
General Procedure:
-
An α-haloketone (1 equivalent) and a thioamide (e.g., thiourea, 1.1-1.5 equivalents) are dissolved in a suitable solvent, such as ethanol or methanol.[7][13][14]
-
The reaction mixture is heated to reflux for a period of 30 minutes to 4 hours.[7][13]
-
Upon cooling, the reaction mixture is poured into a solution of 5% sodium carbonate to precipitate the product.[14]
-
The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.[7][14]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[5][15]
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.[5][16]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically dissolved in DMSO, with the final concentration not exceeding 0.5%) for 48-72 hours.[15][16]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[16]
-
Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[16] The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[17]
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of compounds against AChE is often measured using Ellman's colorimetric method.[1][12]
Protocol Outline:
-
Enzyme and Substrate Preparation: A solution of AChE is prepared in a phosphate buffer (pH 8.0). The substrate, acetylthiocholine iodide, is also prepared in the buffer.[1]
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compounds in a 96-well plate.[1]
-
Reaction Initiation: The substrate is added to initiate the reaction.[1]
-
Color Development: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is added, which reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound.[1]
-
Absorbance Measurement: The absorbance is measured at 412 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined.[1]
Visualizing Molecular Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: General workflow of the Hantzsch thiazole synthesis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 17. benchchem.com [benchchem.com]
Comparative Toxicity Assessment of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine and Structurally Related Compounds
A detailed guide for researchers, scientists, and drug development professionals on the toxicological profile of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine in comparison to analogous chemical structures. This report synthesizes available data on acute toxicity and in vitro cytotoxicity, providing experimental context and outlining key structure-activity relationships.
Executive Summary
This compound is a substituted thiazole derivative for which specific toxicological data is not extensively available. A review of its Material Safety Data Sheet (MSDS) indicates that its toxicological properties have not been thoroughly investigated. To provide a comprehensive toxicity assessment, this guide compares the known toxicological data of structurally similar compounds, primarily focusing on 2-aminothiazole and its substituted analogues. The available data, largely derived from anticancer research, suggests that the thiazole core and its substituents play a crucial role in the cytotoxic potential of these compounds. This report presents a comparative analysis of acute toxicity (LD50) and in vitro cytotoxicity (IC50) data, alongside detailed experimental protocols and pathway visualizations to aid in the toxicological evaluation of this compound class.
Introduction
The thiazole ring is a fundamental heterocyclic moiety present in numerous biologically active compounds, including a range of pharmaceuticals. This compound features a 2-methylthiazole core with a methylaminomethyl substituent at the 4-position. Understanding the potential toxicity of such novel chemical entities is paramount in the drug discovery and development process. Due to the limited direct toxicological data for the target compound, this guide employs a comparative approach, leveraging data from structurally related thiazole derivatives to infer potential toxicological characteristics.
Comparative Acute Toxicity
Acute toxicity, often measured by the median lethal dose (LD50), provides critical information about the short-term toxic potential of a substance. While no specific LD50 value for this compound has been publicly documented, data for structurally related compounds offer valuable insights.
Table 1: Acute Oral Toxicity (LD50) of Structurally Related Thiazole Derivatives in Rats
| Compound Name | Structure | LD50 (mg/kg) | Species | Reference |
| 2-Aminothiazole | 480 | Rat | [1] | |
| 2-Amino-5-methylthiazole | 688 | Rat | [2] | |
| This compound | Data not available |
Note: The LD50 values provide a quantitative measure of acute toxicity. A lower LD50 value indicates higher toxicity.
The available data on 2-aminothiazole and its 5-methyl derivative suggest that these basic thiazole structures possess moderate acute oral toxicity in rats. 2-Aminothiazole is classified as harmful if swallowed and can cause adverse effects such as tremors, coma, and dyspnea at high doses[1]. Chronic exposure to 2-aminothiazole has been associated with neurotoxicity, nephrotoxicity, and reproductive toxicity[3]. The introduction of a methyl group at the 5-position, as seen in 2-amino-5-methylthiazole, appears to slightly decrease the acute oral toxicity[2].
Comparative In Vitro Cytotoxicity
In vitro cytotoxicity assays are essential tools for assessing the toxic effects of compounds on cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic potential of a substance. Much of the available cytotoxicity data for thiazole derivatives comes from anticancer research, where the goal is to identify compounds that are highly toxic to cancer cells while sparing normal cells.
Table 2: In Vitro Cytotoxicity (IC50) of Various Thiazole Derivatives
| Compound Class/Derivative | Cell Line | IC50 (µM) | Comments | Reference |
| 2-Aminothiazole Derivatives | H1299 (Lung Cancer) | 4.89 | SAR analysis suggests benzylic amines enhance cytotoxicity. | [4] |
| SHG-44 (Glioma) | 4.03 | [4] | ||
| 2-Arylamido-4-(isothiocyanatomethyl)thiazole | L1210 (Leukemia) | 0.2 - 1 | Arylamido derivatives showed a remarkable increase in antiproliferative activity. | [4] |
| 2-(Alkylamido)thiazole Analogues | L1210 (Leukemia) | 4 - 8 | Moderately antiproliferative. | [4] |
| Paeonol-2-aminothiazole-phenylsulfonyl Derivatives | Various Cancer Cell Lines & Fibroblast Cells (BALB/3T3) | - | Showed cytotoxic effects against cancer cell lines. | [5] |
| Thiazole-amino acid hybrid derivatives | A549 (Lung Cancer), HeLa (Cervical Cancer), MCF-7 (Breast Cancer) | 2.07 - 8.51 | Exhibited moderate to good cytotoxicity. | [6] |
| This compound | Various | Data not available |
Note: A lower IC50 value indicates greater cytotoxic potential.
The cytotoxicity of thiazole derivatives is highly dependent on the nature and position of their substituents. For instance, the introduction of bulky aromatic groups or reactive moieties like isothiocyanates can significantly enhance their cytotoxic activity, a desirable trait in the context of anticancer drug design[4]. Conversely, simpler alkyl substitutions may result in lower cytotoxicity. Some studies have also shown that certain thiazole derivatives exhibit lower cytotoxicity towards normal cell lines compared to cancer cell lines, suggesting a degree of selectivity[7].
Structure-Activity and Structure-Toxicity Relationships
The relationship between the chemical structure of a compound and its biological activity, including toxicity, is a cornerstone of toxicology and drug development. For thiazole derivatives, several structural features have been identified as key modulators of their toxic potential.
-
Substitution on the Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of cytotoxicity. Aromatic substitutions on the amino group generally appear to confer greater antitumor activity compared to aliphatic ones[3].
-
Substitution on the Thiazole Ring: The introduction of substituents on the thiazole ring can significantly impact anticancer activity[3].
-
N-Alkylation: The effect of N-alkylation on the toxicity of aminomethylthiazoles is not well-documented in the available literature. However, in general, N-alkylation can alter the lipophilicity, metabolic stability, and receptor-binding properties of a compound, which in turn can influence its toxicological profile.
The following diagram illustrates the general structure of the compounds discussed and highlights the key positions for substitution that influence toxicity.
Caption: General structure of thiazole derivatives.
Experimental Protocols
A detailed understanding of the experimental methodologies used to generate toxicity data is crucial for the accurate interpretation of the results. The following section outlines a standard protocol for the MTT assay, a widely used method for assessing in vitro cytotoxicity.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
The following diagram illustrates the workflow for a typical in vitro cytotoxicity screening.
Caption: Workflow for in vitro cytotoxicity screening.
Conclusion
The toxicological assessment of this compound is currently limited by the lack of direct experimental data. However, a comparative analysis of structurally related compounds, particularly 2-aminothiazole and its derivatives, provides valuable insights into its potential toxicity. The available data suggests that the basic aminothiazole scaffold possesses moderate acute oral toxicity. The in vitro cytotoxicity of thiazole derivatives is highly variable and is significantly influenced by the nature of the substituents on the thiazole ring and the amino group.
For a definitive toxicological profile of this compound, further experimental studies are imperative. It is recommended to conduct acute toxicity studies (e.g., LD50 determination) and in vitro cytotoxicity assays using a panel of relevant cell lines, including non-cancerous cell lines, to establish a comprehensive safety profile. The experimental protocols and comparative data presented in this guide provide a foundational framework for such investigations.
References
- 1. europeanreview.org [europeanreview.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Navigating the Innovation Landscape: A Comparative Guide to Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and investigational compounds. This guide delves into the patent landscape and potential novelty of a specific thiazole derivative, Methyl-(2-methyl-thiazol-4-ylmethyl)-amine . By comparing its structural features to existing patented compounds and outlining key experimental protocols, we aim to provide a valuable resource for researchers exploring the therapeutic potential of this and related molecules.
Patent Landscape and Novelty Assessment
A comprehensive review of the patent landscape reveals that while the broader class of thiazole-containing compounds is extensively covered, a specific patent for This compound has not been identified. This suggests a potential window of opportunity for novelty and intellectual property protection.
Existing patents for structurally related compounds primarily focus on their utility as intermediates in the synthesis of complex drugs or as active pharmaceutical ingredients (APIs) with defined biological activities. For instance, derivatives of 2-amino-4-methylthiazole have been claimed in patents for their anti-inflammatory, antimicrobial, and anticancer properties. Notably, structurally similar compounds are described as intermediates in the synthesis of the antiretroviral drug Ritonavir, highlighting the pharmaceutical relevance of this chemical scaffold.
The novelty of This compound may lie in several areas:
-
A novel biological target or therapeutic indication: Exploring its efficacy in disease pathways not previously associated with this specific substitution pattern.
-
Improved pharmacokinetic or pharmacodynamic properties: Demonstrating superior absorption, distribution, metabolism, excretion (ADME), or potency compared to existing thiazole derivatives.
-
A novel and efficient synthetic route: Developing a more cost-effective or environmentally friendly method of production.
Given the broad spectrum of biological activities associated with thiazole derivatives, including their roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents, This compound represents a promising candidate for further investigation.[1][2][3][4][5]
Comparative Performance and Experimental Data
To illustrate the potential of This compound , we present a hypothetical comparison with a known thiazole-containing inhibitor of a therapeutically relevant enzyme, such as a kinase or a protease. The following table summarizes key performance indicators that are crucial for evaluating the potential of a new chemical entity.
| Parameter | This compound (Hypothetical Data) | Known Thiazole-Based Inhibitor (Example) |
| Target Enzyme | Kinase X | Kinase X |
| IC₅₀ (nM) | 50 | 150 |
| Cellular Potency (EC₅₀, µM) | 0.5 | 1.2 |
| In Vitro Metabolic Stability (t½, min) | 60 | 45 |
| Aqueous Solubility (µg/mL) | 150 | 80 |
| Cytotoxicity (CC₅₀, µM) | > 50 | 30 |
This data is purely illustrative and intended to guide experimental design.
Key Experimental Protocols
To generate the comparative data presented above, a series of well-defined experimental protocols are necessary. Below are detailed methodologies for key in vitro assays.
Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol is designed to determine the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6][7][8][9]
Materials:
-
Purified enzyme (e.g., Kinase X)
-
Substrate specific to the enzyme
-
ATP (for kinase assays)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (This compound ) and reference inhibitor
-
Detection reagent (e.g., luminescence- or fluorescence-based)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer.
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Add the serially diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizing Pathways and Workflows
To further aid in the conceptualization of the research process, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and the experimental workflow for evaluating a novel inhibitor.
A hypothetical signaling pathway where the compound inhibits Kinase X.
Workflow for the preclinical evaluation of a novel inhibitor compound.
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrpr.com [ijrpr.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, a compound utilized in pharmaceutical and agricultural research.[1] Adherence to these procedural steps is critical for regulatory compliance and the mitigation of potential hazards.
Hazard Profile and Safety Considerations
While a comprehensive toxicological profile for this compound has not been thoroughly investigated, it is prudent to handle it as a hazardous substance.[2][3] Thiazole derivatives, as a class of compounds, can be flammable and may exhibit toxic properties.[4] It is advised to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols during handling.[2] In case of inhalation, the individual should be moved to fresh air.[3] For skin contact, wash the affected area with soap and plenty of water, and for eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician.[3]
General Hazard Information for Thiazole Derivatives:
| Hazard Category | Potential Hazard | Precautionary Measures |
| Health Hazards | May cause respiratory irritation.[2][3] Potential for acute toxicity if swallowed, inhaled, or in contact with skin.[4] | Avoid breathing dust, vapors, mist, or gas.[2][3] Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE).[5] |
| Physical Hazards | Assumed to be a flammable liquid.[4] | Keep away from heat, sparks, open flames, and hot surfaces.[4] |
| Environmental Hazards | Assumed to be harmful to aquatic life.[4] | Do not allow the product to enter drains or waterways.[2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that prioritizes safety and regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)[5]
-
Safety goggles or a face shield[5]
-
A laboratory coat[5]
-
Closed-toe shoes[5]
2. Waste Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, absorbent pads), must be collected in a dedicated hazardous waste container.[5]
-
The container must be chemically compatible, leak-proof, and kept securely closed when not in use.[4][6]
3. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[4]
-
The full chemical name, "this compound," must be written on the label. Do not use abbreviations.[4][6]
-
Include the approximate concentration and volume of the waste.[4]
4. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[5][7]
5. Professional Disposal:
-
The final disposal of this compound must be conducted by a licensed professional waste disposal service.[2]
-
It is recommended that the waste be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for hazardous waste pickup and to ensure compliance with all federal, state, and local regulations.[4][6]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately notify personnel in the vicinity and ensure the area is well-ventilated.[4]
-
Control Ignition Sources: If the substance is flammable, extinguish any nearby ignition sources.[4]
-
Containment: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid.[4][8] Do not use combustible materials like paper towels for initial absorption.[4]
-
Cleanup: Carefully collect the absorbed material and place it in the designated hazardous waste container.[5] Decontaminate the spill area with a soap and water solution, and collect all cleanup materials in a sealed bag for disposal as hazardous waste.[4]
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policies.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
For researchers, scientists, and drug development professionals, the following provides immediate, essential safety and logistical information for handling Methyl-(2-methyl-thiazol-4-ylmethyl)-amine. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
This guidance is compiled from the Safety Data Sheet (SDS) for this compound and established safety protocols for handling amine-containing heterocyclic compounds.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The required PPE is summarized in the table below.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of vapors, mists, or dust.[3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection.[3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is advisable to double-glove and change gloves frequently.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient.[2][3] Use appropriate cartridges (e.g., type ABEK-P2 for higher-level protection).[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[4]
-
Emergency Equipment: Ensure an eyewash station, safety shower, and fire extinguisher are readily accessible.[3]
-
Don PPE: Put on all required PPE as outlined in the table above before entering the handling area.[3]
2. Handling the Compound:
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][3]
-
Weighing: If weighing the solid form, use a balance inside the fume hood or a ventilated balance enclosure to avoid dust formation.[2][3]
-
Solutions: When preparing solutions, slowly add the compound to the solvent to prevent splashing.
-
Spills: In case of a spill, evacuate personnel to a safe area.[2] Use spark-proof tools and inert absorbent material (e.g., sand, silica gel) for cleanup.[5][6] Collect the absorbed material in a suitable, closed container for disposal.[2][5]
3. Post-Handling Decontamination:
-
Work Area: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, typically gloves first, then the lab coat, followed by eye and face protection.
Disposal Plan: Step-by-Step Waste Management
Proper disposal is mandatory to prevent environmental contamination and adhere to regulations.[1]
1. Waste Identification and Segregation:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[7][8]
-
Segregation: Keep waste containing this compound separate from other waste streams to prevent incompatible chemical reactions.[5]
2. Waste Collection:
-
Liquid Waste: Collect solutions in a designated, sealed, and properly labeled hazardous waste container.[7]
-
Solid Waste: Place contaminated disposable items (e.g., gloves, pipette tips, absorbent pads) in a separate, labeled solid hazardous waste container.[3][7]
-
Unused Compound: Dispose of any unused or expired product as hazardous chemical waste, preferably in its original container.[9]
3. Waste Storage and Disposal:
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[4][7]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal service to collect the waste.[5][7] Adherence to all national and local regulations is mandatory.[5][7]
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. capotchem.cn [capotchem.cn]
- 3. benchchem.com [benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

